molecular formula C9H8N2O2S B1306568 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid CAS No. 890621-27-9

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Cat. No.: B1306568
CAS No.: 890621-27-9
M. Wt: 208.24 g/mol
InChI Key: RZFZFQSJPCUVII-UHFFFAOYSA-N
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Description

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-7(6-3-2-4-14-6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZFQSJPCUVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390210
Record name 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-27-9
Record name 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Convergence of Pyrazole and Thiophene Scaffolds: A Technical Guide to Synthesis and Biological Screening for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the development of novel therapeutic agents with enhanced potency and selectivity.[1][2] Among these, pyrazole and thiophene rings are prominent pharmacophores, each contributing unique physicochemical properties that render them invaluable in drug design.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological screening, and computational analysis of novel pyrazole derivatives bearing thiophene moieties, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Hybridization: Unlocking Synergistic Bioactivity

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][4] Its structural versatility allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6] Pyrazoles are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][7][8]

Complementing the pyrazole core, the thiophene ring, a sulfur-containing five-membered heterocycle, is another crucial building block in medicinal chemistry.[1][2] The presence of the sulfur atom imparts unique electronic properties that can enhance binding affinity and specificity to biological targets.[1][2] Thiophene derivatives are recognized for their broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3]

The molecular hybridization of these two potent moieties aims to create novel chemical entities that leverage the synergistic effects of both scaffolds, potentially leading to compounds with improved biological activity, reduced toxicity, and better pharmacokinetic properties.[1][2]

Synthetic Strategies: Crafting the Pyrazole-Thiophene Core

The synthesis of pyrazole-thiophene derivatives typically involves multi-step reaction sequences. A common and effective approach begins with the reaction of a thiophene-containing precursor, which is then elaborated to incorporate the pyrazole ring. The choice of synthetic route is dictated by the desired substitution pattern on both the pyrazole and thiophene rings, which in turn influences the final biological activity.

A representative synthetic workflow is outlined below:

SynthesisWorkflow acetyl_thiophene Acetyl Thiophene hydrazone Hydrazone Intermediate acetyl_thiophene->hydrazone Condensation (H2SO4) phenyl_hydrazine Phenyl Hydrazine phenyl_hydrazine->hydrazone pyrazole_carbaldehyde Pyrazole-4-carbaldehyde hydrazone->pyrazole_carbaldehyde Cyclization vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) vilsmeier_reagent->pyrazole_carbaldehyde thiosemicarbazone Thiosemicarbazone Derivative pyrazole_carbaldehyde->thiosemicarbazone Condensation (Acetic Acid) thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone final_product Final Pyrazole-Thiophene-Thiazole Hybrid thiosemicarbazone->final_product Cyclization & Coupling chloroacetamide Substituted 2-chloro-N-phenylacetamide chloroacetamide->final_product

Caption: A generalized synthetic workflow for pyrazole-thiophene derivatives.

Experimental Protocol: Synthesis of a Pyrazole-Thiophene Hybrid

This protocol provides a generalized multi-step synthesis, inspired by reported procedures.[1][2][5]

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of acetyl thiophene (1 equivalent) in a suitable solvent (e.g., ethanol), add phenylhydrazine (1 equivalent).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the hydrazone intermediate.

  • Filter, wash with water, and dry the solid.

Step 2: Formation of the Pyrazole-4-carbaldehyde

  • Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl3) (3 equivalents) to ice-cold dimethylformamide (DMF).

  • Add the dried hydrazone intermediate from Step 1 to the Vilsmeier reagent.

  • Heat the reaction mixture at 60-80°C for 4-6 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the pyrazole-4-carbaldehyde.

  • Filter, wash with water, and recrystallize from ethanol to obtain the purified product.[1]

Step 3: Synthesis of the Final Pyrazole-Thiophene Hybrid

  • The pyrazole-4-carbaldehyde can then be reacted with various reagents to introduce further diversity. For instance, condensation with thiosemicarbazide followed by cyclization with substituted α-halo ketones or esters can yield pyrazolyl-thiazole derivatives of thiophene.[1]

  • Alternatively, the pyrazole core can be directly functionalized. For example, refluxing with anhydrides like phthalic or succinic anhydride in glacial acetic acid can introduce carboxylic acid functionalities.[5]

Biological Screening: Unveiling the Therapeutic Potential

A crucial phase in the drug discovery pipeline is the comprehensive biological evaluation of the newly synthesized compounds.[9] For pyrazole-thiophene derivatives, this typically involves a cascade of in vitro assays to assess their antimicrobial and anticancer activities.

BiologicalScreening cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening mic MIC Determination (Broth Microdilution) mbc MBC Determination mic->mbc Further characterization promising_antimicrobial Promising Antimicrobial Leads mbc->promising_antimicrobial disk_diffusion Disk Diffusion Assay mtt MTT Assay (Cell Viability) ic50 IC50 Determination mtt->ic50 selectivity Selectivity Index ic50->selectivity cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2) cell_lines->mtt non_cancerous Non-cancerous Cell Line (e.g., HEK293) non_cancerous->selectivity promising_anticancer Promising Anticancer Leads selectivity->promising_anticancer start Synthesized Pyrazole-Thiophene Derivatives start->mic start->disk_diffusion start->cell_lines

Caption: A typical biological screening cascade for novel compounds.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[9] Pyrazole and thiophene derivatives have shown considerable promise in this area.[7][10]

Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination [11][12]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be appropriate for screening (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PT-1 163264
PT-2 81632
PT-3 >128>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8
Anticancer Activity Screening

The search for more effective and less toxic anticancer drugs is a major focus of modern drug discovery.[4][13] Pyrazole-thiophene hybrids have emerged as promising candidates, with some demonstrating potent cytotoxic effects against various cancer cell lines.[5][14]

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination [15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.[14][15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This represents the concentration of the compound required to inhibit cell growth by 50%.[14]

Table 2: Hypothetical Anticancer Activity Data

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
PT-4 8.512.3>100>11.7
PT-5 15.220.185.65.6
PT-6 50.765.4>100>1.9
Doxorubicin 0.91.25.46.0

In Silico Analysis: Guiding Rational Drug Design

Computational tools such as molecular docking are invaluable for predicting the binding interactions of novel compounds with their biological targets, thereby providing insights into their mechanism of action and guiding further structural optimization.[16][17][18] For instance, pyrazole-thiophene derivatives can be docked into the active sites of key enzymes involved in cancer progression, such as EGFR, VEGFR-2, or tubulin.[5][14][19]

SignalingPathway cluster_receptor cluster_pathway cluster_nucleus cluster_response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Survival Cell Survival Gene_Expression->Survival PT_Compound Pyrazole-Thiophene Derivative PT_Compound->RTK Inhibition

Sources

An In-depth Technical Guide to 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties and reactivity. This approach is grounded in the well-established principles of structure-activity relationships, offering a robust predictive framework for researchers.

Introduction: The Significance of the Pyrazole-Thiophene Scaffold

Heterocyclic compounds containing pyrazole and thiophene rings are prominent scaffolds in drug discovery and materials science. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The thiophene ring, a sulfur-containing aromatic heterocycle, is also a key structural motif in many pharmaceuticals and organic electronic materials, valued for its electronic properties and metabolic stability.[3][4] The combination of these two moieties in 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid suggests a molecule with significant potential for further investigation.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid comprises a central pyrazole ring substituted with a methyl group at the 4-position, a thiophen-2-yl group at the 5-position, and a carboxylic acid group at the 3-position.

Predicted Physicochemical Properties:

The properties of the target molecule can be inferred from structurally similar compounds, such as 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and 4-Methylpyrazole-3-carboxylic acid.[5][6]

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C9H8N2O2SBased on the constituent atoms.
Molecular Weight 208.24 g/mol Calculated from the molecular formula.
Melting Point (°C) >200 (decomposes)Similar pyrazole carboxylic acids, like 3-Methylpyrazole-4-carboxylic acid, exhibit high melting points with decomposition (225-230 °C).
pKa 3.5 - 4.5The carboxylic acid group is expected to have a pKa in this range, influenced by the electron-withdrawing nature of the pyrazole and thiophene rings.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.The related 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has a reported aqueous solubility of 20 µg/mL at pH 7.4.[6]
LogP 1.5 - 2.5The combination of the relatively polar pyrazole-carboxylic acid moiety and the more lipophilic thiophene and methyl groups suggests a moderate lipophilicity.

Structural Isomerism:

It is important to note the potential for tautomerism in the pyrazole ring system. The proton on the nitrogen atom can reside on either nitrogen, leading to two tautomeric forms. The specific tautomer present can be influenced by the solvent and the solid-state packing.

Figure 1: Chemical structures of key structural analogs used for property prediction.

Synthesis Strategies

Proposed Retrosynthetic Analysis:

A logical retrosynthetic pathway would involve the disconnection of the pyrazole ring, leading back to a thiophene-containing 1,3-dicarbonyl precursor and hydrazine.

G Target_Molecule 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid Pyrazole_Formation Pyrazole Ring Formation (Condensation) Target_Molecule->Pyrazole_Formation Dicarbonyl_Precursor Thiophene-containing 1,3-dicarbonyl Pyrazole_Formation->Dicarbonyl_Precursor Hydrazine Hydrazine Pyrazole_Formation->Hydrazine

Figure 2: A simplified retrosynthetic analysis for the target molecule.

Hypothetical Step-by-Step Synthesis Protocol:

  • Synthesis of the 1,3-Dicarbonyl Precursor: The synthesis would likely begin with a Claisen condensation between a thiophene-2-carboxylate ester and a methyl ketone, such as acetone, to form the corresponding 1,3-diketone.

  • Pyrazole Ring Formation: The resulting 1,3-diketone would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. This cyclocondensation reaction would form the pyrazole ring.

  • Carboxylic Acid Formation: If the synthesis is performed with an ester of the 1,3-dicarbonyl, the final step would be the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidification.[8]

Predicted Spectral Properties

The spectral characteristics of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid can be predicted based on the analysis of its functional groups and comparison with related structures.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (in the range of δ 7.0-8.0 ppm), a singlet for the methyl group (around δ 2.2-2.5 ppm), and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm). The pyrazole NH proton will also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), as well as distinct signals for the carbons of the pyrazole and thiophene rings. The methyl carbon will appear at a higher field (around 10-15 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic bands for the C=C and C=N stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Potential Applications

The reactivity of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is dictated by its constituent functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole and thiophene rings are susceptible to electrophilic substitution, although the reactivity will be influenced by the existing substituents.[4][9]

Potential Applications in Drug Discovery:

The pyrazole-thiophene scaffold is a privileged structure in medicinal chemistry.[2][10] Derivatives of pyrazole carboxylic acids have been investigated for a wide range of therapeutic applications, including:

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activity.[1]

  • Anticancer Agents: Many pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[11]

  • Anti-inflammatory Drugs: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of the thiophene moiety can further enhance the biological activity and pharmacokinetic properties of the molecule.

Conclusion

While direct experimental data for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is scarce, a comprehensive understanding of its chemical properties, synthetic accessibility, and potential applications can be derived from the analysis of structurally related compounds. This in-depth guide provides a predictive framework for researchers interested in exploring this promising heterocyclic scaffold for applications in drug discovery and materials science. Further experimental validation of the predicted properties and biological activities is warranted.

References

  • PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. Retrieved from [Link]

  • Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(9), 1395. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Google Patents. (n.d.). Process for the preparation of ultrapure 4-methylprazole.
  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

  • ResearchGate. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid. Moving beyond a simple recitation of data, this document details the strategic and logical integration of modern analytical techniques, including mass spectrometry, infrared spectroscopy, multi-dimensional NMR, and single-crystal X-ray crystallography. Each step is rationalized to reflect a field-proven workflow, emphasizing not just the "what" but the "why" of experimental design and data interpretation. The objective is to provide a comprehensive framework for scientists engaged in the characterization of novel heterocyclic compounds, ensuring scientific integrity and unambiguous structural confirmation.

Introduction: The Imperative for Rigorous Characterization

The convergence of thiophene and pyrazole moieties in a single molecular entity is of significant interest to the medicinal chemistry community. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Similarly, thiophene-containing compounds are integral to numerous therapeutic agents.[2] The specific substitution pattern of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid presents a unique chemical architecture whose biological potential can only be unlocked through precise and irrefutable structural verification.

The process of structure elucidation is a cornerstone of chemical and pharmaceutical science. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts. This guide, therefore, presents a systematic, multi-technique workflow designed to build a self-validating case for the structure of the title compound, from its elemental composition to its three-dimensional atomic arrangement.

Foundational Analysis: Molecular Formula and Key Functional Groups

The first phase of elucidation establishes the fundamental building blocks of the molecule: its exact mass, elemental composition, and the primary functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into complex connectivity, we must first confirm the molecular formula. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million, offering high confidence in the elemental composition. For a sulfur-containing compound, observing the characteristic M+2 isotopic pattern is a critical preliminary confirmation.[3]

Illustrative Data Summary:

ParameterExpected ValueRationale
Molecular Formula C₉H₈N₂O₂SBased on proposed structure
Monoisotopic Mass 208.0306 DaCalculated for C₉H₈N₂O₂S
Observed Ion (HRMS) [M+H]⁺ = 209.0379Protonated molecule for ESI
Isotope Signature Prominent [M+2]⁺ peakConfirms presence of one sulfur atom[3]

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen to generate the stable [M+H]⁺ ion.

  • Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for the accurate mass measurement required to confirm the elemental formula.

  • Analysis: Compare the measured m/z of the most abundant ion to the theoretical mass of C₉H₈N₂O₂S + H⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For the title compound, the most telling signals will be the extremely broad O-H stretch of the carboxylic acid, a result of strong hydrogen bonding, and the sharp C=O stretch.[4] These two features alone provide strong evidence for the carboxylic acid moiety.

Illustrative Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-2500 (very broad)O-H stretchCarboxylic AcidThe broadness is characteristic of hydrogen-bonded dimers.[4]
~3200 (broad)N-H stretchPyrazoleConfirms the presence of the pyrazole N-H tautomer.
~1710C=O stretchCarboxylic AcidStrong, sharp absorption confirming the carbonyl group.[4]
~1600-1450C=C / C=N stretchAromatic RingsIndicates the presence of the pyrazole and thiophene rings.
~700-800C-S stretchThiopheneSuggests the presence of the thiophene ring.[5]

Experimental Protocol: FTIR via KBr Pellet

  • Sample Preparation: Mix ~1 mg of the finely ground compound with ~100 mg of dry potassium bromide (KBr).

  • Pressing: Press the mixture in a hydraulic press to form a transparent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be acquired and subtracted.

The Core Architecture: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule in solution. A logical progression from 1D to 2D experiments allows us to piece the molecular puzzle together with certainty.[6]

1D NMR: Proton (¹H) and Carbon (¹³C) Spectra

Expertise & Causality: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments. Together, they provide the fundamental atomic census of the molecule.

Illustrative NMR Data Summary (in DMSO-d₆):

Atom Label¹H NMR (δ, ppm, mult., int.)¹³C NMR (δ, ppm)Rationale for Assignment
1 (NH)~13.5 (br s, 1H)-Broad, exchangeable proton characteristic of pyrazole N-H.
2 (CH₃)~2.4 (s, 3H)~12Singlet, upfield chemical shift typical of an aromatic methyl group.
3 (COOH)~13.0 (br s, 1H)~165Very broad, downfield, exchangeable proton. Carbonyl carbon is significantly deshielded.
4 (C-pyrazole)-~110Quaternary carbon adjacent to methyl group.
5 (C-pyrazole)-~145Quaternary carbon attached to the thiophene ring.
6 (C-pyrazole)-~140Quaternary carbon attached to the carboxylic acid.
7 (CH-thiophene)~7.2 (dd, 1H)~128Thiophene proton adjacent to sulfur (H5').
8 (CH-thiophene)~7.1 (t, 1H)~127Thiophene proton (H4').
9 (CH-thiophene)~7.6 (dd, 1H)~130Thiophene proton adjacent to the pyrazole ring (H3').
10 (C-thiophene)-~135Quaternary carbon of the thiophene ring attached to the pyrazole.
11 (C-thiophene)-~126Thiophene carbon adjacent to sulfur.
2D NMR: Building the Molecular Framework

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies proton neighbors, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C correlations, which are essential for connecting the different spin systems and quaternary carbons.[7]

A. COSY (¹H-¹H Correlation Spectroscopy): Mapping Proton Networks

The COSY experiment will primarily confirm the connectivity within the thiophene ring, showing cross-peaks between H7, H8, and H9, confirming their adjacency in a single spin system.

Caption: Expected ¹H-¹H COSY correlations in the thiophene ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC provides direct, one-bond correlations, allowing for the unambiguous assignment of protonated carbons.

Expected HSQC Correlations:

  • ¹H 2.4 (s) will correlate with ¹³C ~12 (Methyl C2).

  • ¹H ~7.2 (dd) will correlate with ¹³C ~128 (Thiophene C7).

  • ¹H ~7.1 (t) will correlate with ¹³C ~127 (Thiophene C8).

  • ¹H ~7.6 (dd) will correlate with ¹³C ~130 (Thiophene C9).

C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly

HMBC is the key experiment that connects the individual fragments (methyl group, pyrazole core, thiophene ring, and carboxylic acid) by revealing correlations across two or three bonds. This is how we confirm the substitution pattern.

HMBC_Correlations C4 C4 (~110) C5 C5 (~145) C6 C6 (~140) H_Me H-Methyl (~2.4) H_Me->C4 ²J H_Me->C5 ³J H9_Th H9-Thiophene (~7.6) H9_Th->C5 ³J NH N-H (~13.5) NH->C5 ²J NH->C6 ²J

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular skeleton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH and -NH).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • ¹H: Acquire a standard proton spectrum. To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H and O-H signals should disappear or diminish.

    • ¹³C & DEPT-135: Acquire a proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Run a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Run a standard gradient-selected HMBC experiment with the long-range coupling delay optimized for nJCH ≈ 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8] It provides a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms, including relative stereochemistry. It also illuminates intermolecular interactions, such as the hydrogen-bonding dimers formed by the carboxylic acid groups.[9]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100-170 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a complete diffraction pattern.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of atomic positions.

Integrated Elucidation Workflow

Elucidation_Workflow Start Proposed Structure: 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid HRMS HRMS Confirms C₉H₈N₂O₂S Formula Start->HRMS FTIR FTIR Identifies COOH, NH, Rings Start->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Provides Atom & Fragment Inventory HRMS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Assembles Molecular Skeleton & Confirms Connectivity NMR_1D->NMR_2D XRAY X-Ray Crystallography Provides Absolute 3D Structure NMR_2D->XRAY Conclusion Unambiguously Confirmed Structure XRAY->Conclusion

Caption: A logical workflow for integrated structure elucidation.

Conclusion

The structural elucidation of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By starting with foundational mass and functional group analysis (HRMS, FTIR), proceeding to detailed constitutional mapping (1D and 2D NMR), and culminating in definitive 3D structural confirmation (X-ray crystallography), researchers can achieve an unambiguous and robust characterization. This systematic approach not only validates the identity of a target molecule but also upholds the principles of scientific integrity essential for advancing drug discovery and chemical research.

References

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  • Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69.
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  • Rasool, M. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1704. [Link]

  • Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 638-643.
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Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Proposed Mechanism of Action of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of pyrazole and thiophene moieties in a single molecular entity presents a compelling scaffold for the development of novel therapeutics. This technical guide delves into the proposed mechanism of action of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, a compound of significant interest due to its structural homology with molecules exhibiting a wide array of biological activities. While direct experimental evidence for this specific molecule is emerging, this document synthesizes existing knowledge on related pharmacophores to postulate its potential biological targets and signaling pathways. We will explore its potential as an inhibitor of key cellular signaling cascades implicated in inflammatory and proliferative disorders, and provide a comprehensive framework of experimental protocols to rigorously validate these hypotheses.

Introduction: The Chemical Architecture of a Promising Therapeutic Candidate

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a central pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted with a methyl group, a thiophene ring, and a carboxylic acid functional group. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, renowned for its diverse pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][2][3]. The thiophene ring, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates[4][5][6][7]. The carboxylic acid group provides a versatile handle for chemical modifications and can participate in crucial interactions with biological targets[8].

The strategic combination of these three components suggests a molecule with the potential for high-potency and selective biological activity. This guide will, therefore, focus on a plausible and testable hypothesis for its mechanism of action.

Proposed Mechanism of Action: A Focus on Inflammatory and Proliferative Signaling

Based on the extensive bioactivity data for structurally related pyrazole and thiophene derivatives, we postulate that 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid primarily functions as a modulator of inflammatory and cell signaling pathways. The most probable targets include key enzymes and receptors that drive these processes.

Inhibition of Pro-inflammatory Enzymes

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory properties[1][9]. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The structural features of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid are consistent with those of other COX inhibitors.

  • Hypothesized Action: We propose that the compound acts as an inhibitor of COX enzymes, with a potential for selectivity towards COX-2. This inhibition would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Modulation of Protein Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Several pyrazole-thiophene derivatives have been identified as potent inhibitors of specific protein kinases, such as Akt[10].

  • Hypothesized Action: We hypothesize that 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid may act as an inhibitor of one or more protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway could lead to cell cycle arrest and apoptosis in cancer cells[11].

Interaction with Other Potential Targets

The versatility of the pyrazole-thiophene scaffold allows for interactions with a range of other biological targets.

  • Cannabinoid Receptors: Structurally similar pyrazole derivatives have been shown to act as antagonists or inverse agonists of the CB1 cannabinoid receptor, suggesting a potential role in metabolic disorders[12].

  • Carbonic Anhydrases: Some pyrazoline derivatives have demonstrated inhibitory activity against carbonic anhydrases, which are implicated in various physiological and pathological processes.

  • Aryl Hydrocarbon Receptor (AhR): Certain pyrazole carboxylic acid derivatives have been shown to antagonize the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in toxicity and immune responses[13].

The following diagram illustrates the potential signaling pathways that may be modulated by 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Growth_Factors Growth Factors Receptor_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Compound 4-Methyl-5-thiophen-2-yl-2H- pyrazole-3-carboxylic acid Compound->COX2 Inhibition Akt Akt Compound->Akt Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inflammation Inflammation Prostaglandins->Inflammation

Figure 1: Proposed signaling pathways modulated by 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Experimental Validation: A Step-by-Step Methodological Framework

To substantiate the proposed mechanisms of action, a systematic and rigorous experimental approach is essential. The following protocols provide a roadmap for elucidating the biological activity of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on purified enzymes.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection.

  • Procedure: a. Pre-incubate varying concentrations of the test compound with either COX-1 or COX-2 enzyme in assay buffer for 15 minutes at room temperature. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period (e.g., 10 minutes) at 37°C. d. Stop the reaction and measure the production of prostaglandins using a suitable detection kit (e.g., ELISA or fluorescence-based). e. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

  • Rationale: This assay directly measures the compound's ability to inhibit COX enzymes and determines its selectivity for COX-2 over COX-1.

Protocol: Kinase Inhibition Assay (e.g., Akt Kinase)

  • Reagents: Purified active Akt kinase, specific peptide substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Add varying concentrations of the test compound to wells of a microplate. b. Add the Akt kinase and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate for 60 minutes at room temperature. e. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. g. Measure luminescence, which is correlated with kinase activity. h. Calculate the IC50 value.

  • Rationale: This assay provides a direct measure of the compound's inhibitory activity against a specific protein kinase.

Cell-Based Assays

Objective: To evaluate the compound's effects in a cellular context.

Protocol: Cellular Proliferation Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, leukemia) and a non-cancerous control cell line[14][15].

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm. f. Calculate the GI50 (concentration for 50% growth inhibition).

  • Rationale: This assay assesses the compound's cytostatic or cytotoxic effects on cancer cells.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

  • Cell Culture and Treatment: Treat cancer cells with the test compound at its GI50 concentration for various time points.

  • Procedure: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, COX-2). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Rationale: This technique allows for the direct visualization of changes in the phosphorylation status and expression levels of target proteins within the cell, confirming the engagement of the proposed signaling pathways.

The following diagram outlines the experimental workflow for validating the proposed mechanism of action.

Experimental_Workflow Start Hypothesis Generation In_Vitro_Screening In Vitro Enzyme Assays (COX-1/2, Kinase Panel) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization Iterative Feedback Target_Validation Target Engagement & Pathway Analysis (Western Blot, qPCR) Cell_Based_Assays->Target_Validation Cell_Based_Assays->Lead_Optimization Iterative Feedback Target_Validation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Figure 2: A comprehensive workflow for the experimental validation and development of the compound.

Quantitative Data Summary

While specific quantitative data for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is not yet publicly available, the following table provides a template for summarizing key experimental outcomes.

Assay Parameter Expected Outcome for an Active Compound
COX-1 Inhibition AssayIC50 (nM)>1000
COX-2 Inhibition AssayIC50 (nM)<100
Akt Kinase Inhibition AssayIC50 (nM)<500
MTT Proliferation Assay (Cancer Cell Line)GI50 (µM)<10
MTT Proliferation Assay (Normal Cell Line)GI50 (µM)>50

Conclusion and Future Directions

The structural attributes of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid strongly suggest its potential as a modulator of key signaling pathways involved in inflammation and cancer. The proposed mechanisms of action, centered on the inhibition of COX-2 and protein kinases like Akt, provide a solid foundation for further investigation. The experimental framework outlined in this guide offers a clear and logical path to validate these hypotheses and to fully characterize the therapeutic potential of this promising molecule. Future research should also explore its pharmacokinetic properties and in vivo efficacy in relevant disease models to advance its journey from a promising chemical entity to a potential clinical candidate.

References

  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (URL: Not available)
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (URL: Not available)
  • Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (URL: Not available)
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (URL: Not available)
  • Novel Compound 2-Methyl-2H-pyrazole-3-carboxylic Acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) Prevents 2,3,7,8-TCDD-Induced Toxicity by Antagonizing the Aryl Hydrocarbon Receptor. (URL: Not available)
  • Synthesis and Pharmacological Evaluation of Novel 4-Alkyl-5-thien-2'-yl Pyrazole Carboxamides. (URL: Not available)
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: Not available)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

  • Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Deriv
  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: Not available)
  • Synthesis, molecular modeling, and biological evaluation of 4‐[5‐aryl‐3‐(thiophen‐2‐yl). (URL: Not available)
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (URL: Not available)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])

  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (URL: Not available) uses of Pyrazole. (URL: Not available)

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Navigating the Pharmacophore: A Technical Guide to Pyrazole-Thiophene Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Hybridization

In the landscape of modern medicinal chemistry, "privileged scaffolds" are molecular frameworks that demonstrate the inherent ability to interact with diverse biological targets. Pyrazoles and thiophenes represent two such distinct pharmacophores.[1][2] The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogens) is a cornerstone of kinase inhibitors (e.g., Crizotinib), while the thiophene ring (a sulfur-containing analog of furan) acts as a bioisostere for phenyl groups, often improving lipophilicity and metabolic stability.

This guide explores the chemical space of pyrazole-thiophene hybrids , a structural class that synergizes these two moieties to overcome resistance mechanisms in oncology (specifically EGFR T790M mutations) and enhance selectivity in anti-inflammatory pathways.

Structural Architecture & Rational Design

The design of pyrazole-thiophene hybrids is rarely random. It follows a logic of bioisosteric replacement and electronic tuning .

The Hybrid Advantage[3]
  • Lipophilicity Tuning: Thiophene is more lipophilic than a phenyl ring (logP ~1.8 vs 1.4). Incorporating it into a pyrazole scaffold modulates membrane permeability without significantly increasing molecular weight.

  • Electronic Effects: The sulfur atom in thiophene acts as an electron donor via resonance but an electron withdrawer via induction. This unique electronic profile alters the pKa of the adjacent pyrazole nitrogens, influencing hydrogen bond strength with the hinge region of kinase domains.

Structure-Activity Relationship (SAR)

Recent studies, including work on EGFR/VEGFR-2 dual inhibitors, highlight specific SAR trends for these hybrids.

Table 1: Comparative SAR of Pyrazole-Thiophene Hybrids (Anticancer Potency) Data synthesized from recent multitarget inhibitor studies [1].[3]

Compound IDR-Group (Pyrazole N1)Thiophene PositionTarget SelectivityIC50 (MCF-7)Key Insight
Hybrid A (Analog 2) PhenylC4-AttachedDual EGFR/VEGFR6.57 μMMost potent; mimics Erlotinib binding mode.[3]
Hybrid B (Analog 8) 4-F-PhenylC4-AttachedVEGFR-2 Dominant8.08 μMFluorine enhances metabolic stability but shifts selectivity.
Hybrid C (Analog 14) MethylC3-AttachedBalanced/Moderate12.94 μMSteric bulk at N1 is crucial for hydrophobic pocket filling.
Ref (Erlotinib) N/AN/AEGFR (WT)~5-10 μMClinical benchmark.

Scientist's Note: The critical design element is the linkage position. Attaching the thiophene at the pyrazole C4 position generally yields superior kinase inhibition compared to the C3 position, likely due to optimal vector alignment with the ATP-binding pocket.

Synthetic Pathways: A Modular Approach

To explore this chemical space effectively, we utilize modular synthesis. The two dominant strategies are Cyclocondensation (constructing the ring) and Cross-Coupling (connecting pre-formed rings).

Synthetic Workflow Diagram

The following diagram outlines the decision tree for synthesizing these hybrids, highlighting the choice between de novo ring formation and palladium-catalyzed coupling.

SynthesisWorkflow Start Target: Pyrazole-Thiophene Hybrid Path1 Route A: Cyclocondensation (De Novo Synthesis) Start->Path1 Path2 Route B: Pd-Catalyzed Coupling (Modular Functionalization) Start->Path2 Step1A Precursor: Acetylthiophene Path1->Step1A Step1B Claisen-Schmidt Condensation (w/ Aldehyde -> Chalcone) Step1A->Step1B NaOH/EtOH Step1C Hydrazine Cyclization (Reflux in EtOH/AcOH) Step1B->Step1C NH2NH2 Product Final Hybrid Scaffold Step1C->Product Step2A Precursor: Halogenated Pyrazole Path2->Step2A Step2B Thiophene Boronic Acid Path2->Step2B Step2C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Step2A->Step2C Step2B->Step2C Step2C->Product

Figure 1: Dual synthetic pathways for pyrazole-thiophene hybrids. Route A is preferred for scale-up; Route B is preferred for library diversity.[3]

Detailed Protocol: Microwave-Assisted Synthesis

Protocol: One-Pot Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives

Objective: Rapid synthesis of the hybrid core via chalcone intermediate.

Reagents:

  • 2-Acetylthiophene (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Hydrazine Hydrate (2.5 eq)

  • Ethanol (Solvent)[4][5]

  • NaOH (Catalytic, 10%)

Step-by-Step Methodology:

  • Chalcone Formation (In Situ):

    • In a 10 mL microwave vial, dissolve 2-acetylthiophene (2 mmol) and the substituted benzaldehyde (2 mmol) in 3 mL of ethanol.

    • Add 0.5 mL of 10% NaOH solution dropwise.

    • Observation Check: The solution should turn yellow/orange, indicating enone formation.

  • Cyclization:

    • Add hydrazine hydrate (5 mmol) directly to the reaction vessel.

    • Seal the vial and place it in the microwave reactor.

  • Irradiation Parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 300W)

    • Time: 10 minutes (Hold time).

    • Note: Conventional reflux would require 6-8 hours.

  • Work-up:

    • Cool the vial to room temperature. Pour the reaction mixture into crushed ice.

    • The precipitate (solid product) will form immediately.

    • Filter, wash with cold water, and recrystallize from ethanol.

Validation:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The chalcone spot (intermediate) should disappear.

  • Yield Expectation: 85-92%.

Mechanism of Action: Kinase Inhibition

The primary therapeutic utility of these hybrids lies in Tyrosine Kinase Inhibition (TKI) . The pyrazole-thiophene scaffold functions as an ATP-competitive inhibitor.

Binding Mode
  • Hinge Region: The pyrazole nitrogens form essential hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The thiophene ring, being lipophilic, occupies the hydrophobic back-pocket (Gatekeeper region), often accommodating mutations like T790M that render first-generation inhibitors (like Gefitinib) ineffective [1].

Signaling Pathway Diagram

The following diagram illustrates where the hybrid molecule intercepts the oncogenic signaling cascade.

EGFRPathway Ligand EGF Ligand Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GDP -> Ras-GTP Receptor->Ras Downstream Signaling Inhibitor Pyrazole-Thiophene Hybrid (Inhibitor) Inhibitor->Receptor Competitive Binding (Blocks ATP) ATP ATP ATP->Receptor Phosphorylation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus

Figure 2: Mechanism of Action.[2][6][7][8][9] The hybrid molecule competes with ATP for the binding site on the EGFR kinase domain, halting the Ras-Raf-MEK-ERK proliferation cascade.

Future Outlook

The pyrazole-thiophene chemical space is evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase linker to the N1-position of the pyrazole, researchers are now converting these inhibitors into degraders, offering a solution to the "undruggable" targets or overcoming high-concentration resistance.

References

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Source: RSC Advances (2025). URL:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Source: European Journal of Life Sciences (2025). URL:[Link]

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation. Source: Synthetic Communications (2026).[10][11][12] URL:[Link][2]

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Methodological & Application

Application Note: Characterizing the Efficacy of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid as a Potent EGFR Kinase Inhibitor using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: This application note describes a hypothetical use of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase for illustrative purposes. The protocols and data presented are based on established methodologies for EGFR kinase assays and are intended to serve as a guide for researchers. Independent validation is required for any new chemical entity.

Introduction: The Rationale for Targeting EGFR with Novel Small Molecules

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for normal cellular function.[4] However, dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of various cancers, making it a validated and critical target for oncology drug discovery.[5][6]

The compound 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid (hereafter referred to as "MTPC") is a novel small molecule inhibitor designed to target the ATP-binding site of EGFR. Its pyrazole and thiophene scaffolds are recognized pharmacophores in many kinase inhibitors, suggesting its potential for high-potency inhibition.[7][8]

This application note provides a detailed protocol for characterizing the inhibitory activity of MTPC against recombinant human EGFR using the ADP-Glo™ Kinase Assay. This robust, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range suitable for high-throughput screening and detailed inhibitor characterization.[7][9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal platform for measuring the activity of any ADP-generating enzyme.[10] The assay is performed in two steps, providing a "glow-type" luminescent signal that is stable for several hours, allowing for batch processing of multi-well plates.[11]

Step 1: Kinase Reaction & ATP Depletion The kinase reaction is performed by incubating the EGFR enzyme with its substrate, ATP, and the inhibitor (MTPC). The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[12][13] This step is crucial because the high concentration of ATP remaining after the reaction would otherwise create a significant background signal in the subsequent luminescence step.[14]

Step 2: ADP Conversion & Signal Generation The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP.[11] This newly synthesized ATP is then used by a thermostable luciferase (Ultra-Glo™ Luciferase) to catalyze the conversion of luciferin into oxyluciferin, generating a stable luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[9][15] Inhibition of the kinase results in lower ADP production and a correspondingly weaker luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection Kinase EGFR Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_Detect ADP Inhibitor MTPC (Inhibitor) Inhibitor->Kinase Remaining_ATP Remaining ATP Depleted Depleted Remaining_ATP->Depleted ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->Remaining_ATP Depletes ATP ATP_New Newly Synthesized ATP ADP_Detect->ATP_New Light Luminescent Signal ATP_New->Light Luciferase Reaction Detection_Reagent Kinase Detection Reagent Detection_Reagent->ADP_Detect Converts ADP to ATP

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentSupplierCatalog Number
MTPC (Compound of Interest) --
Recombinant Human EGFRPromegaV3831
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
ATP, 10 mMPromegaV9151
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase Buffer (5X)PromegaV383A
DTT, 100 mMPromegaV383A
DMSO, Molecular Biology GradeSigma-AldrichD8418
White, Opaque 384-well platesCorning3570

Detailed Experimental Protocols

Reagent Preparation
  • 1X Kinase Buffer: Prepare the required volume of 1X Kinase Buffer by diluting the 5X stock. A typical buffer composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[16] Add DTT to a final concentration of 50 µM just before use.

  • MTPC Stock and Serial Dilutions: Prepare a 10 mM stock solution of MTPC in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. For the assay, further dilute this series in 1X Kinase Buffer to create a 5X working solution of the inhibitor. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.[8]

  • Enzyme Working Solution (2.5X): Thaw the recombinant EGFR enzyme on ice. Dilute the enzyme to a 2.5X working concentration in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration. A starting point is a concentration that yields 10-30% conversion of ATP to ADP in the reaction time. For EGFR, a final concentration of 2-5 ng/well is often suitable.[16]

  • Substrate/ATP Mix (5X): Prepare a 5X working solution containing both the Poly(Glu, Tyr) substrate and ATP in 1X Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors. For EGFR, a final concentration of 10 µM ATP is a common starting point. The substrate concentration should also be optimized, with a typical final concentration of 0.2 mg/mL.

Assay Protocol for IC₅₀ Determination

The following protocol is for a 10 µL final reaction volume in a 384-well plate.

Assay_Workflow A 1. Add 2 µL of 5X MTPC (or DMSO control) to each well. B 2. Add 4 µL of 2.5X EGFR Enzyme Solution. A->B C 3. Add 4 µL of 5X Substrate/ATP Mix to initiate reaction. B->C D 4. Incubate for 60 min at room temperature. C->D E 5. Add 10 µL of ADP-Glo™ Reagent. D->E F 6. Incubate for 40 min at room temperature. E->F G 7. Add 20 µL of Kinase Detection Reagent. F->G H 8. Incubate for 30 min at room temperature. G->H I 9. Read luminescence on a plate reader. H->I

Caption: Step-by-step workflow for the EGFR kinase inhibition assay.

  • Add Inhibitor: Add 2 µL of the 5X MTPC serial dilutions to the wells of a white, opaque 384-well plate. For control wells (0% inhibition), add 2 µL of the buffer containing the same percentage of DMSO. For background wells (100% inhibition), add 2 µL of buffer without enzyme.

  • Add Enzyme: Add 4 µL of the 2.5X EGFR enzyme solution to all wells except the background controls.

  • Initiate Reaction: Add 4 µL of the 5X Substrate/ATP mix to all wells to start the kinase reaction. The final volume is 10 µL.

  • Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[16]

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Data Processing
  • Average Replicates: Calculate the average luminescence for each MTPC concentration and control wells.

  • Subtract Background: Subtract the average background luminescence (no enzyme control) from all other measurements.

  • Calculate Percent Inhibition: Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme) controls. % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

IC₅₀ Curve Fitting

Plot the Percent Inhibition against the logarithm of the MTPC concentration. Fit the data using a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

ParameterDescription
Top The maximum percent inhibition (plateau, ~100%).
Bottom The minimum percent inhibition (plateau, ~0%).
LogIC₅₀ The logarithm of the MTPC concentration at 50% inhibition.
HillSlope The steepness of the curve.
Representative Data (Hypothetical)

The following table represents hypothetical data for MTPC inhibition of EGFR.

MTPC [nM]Log [MTPC]Avg. Luminescence (RLU)% Inhibition
100004.0015,25098.1%
33333.5218,30097.7%
11113.0525,40096.8%
3702.5775,60090.5%
1232.09250,10068.7%
411.61410,50048.7%
13.71.14595,20025.6%
4.60.66710,80011.1%
1.50.18785,4001.8%
0.5-0.30798,9000.1%
0 (DMSO)-800,0000.0%
No Enzyme-12,000100.0%

From this hypothetical data, the calculated IC₅₀ for MTPC would be approximately 45 nM .

EGFR Signaling Pathway and MTPC's Mechanism of Action

MTPC, as a competitive inhibitor, is designed to bind to the ATP pocket within the EGFR kinase domain. This prevents the phosphorylation of EGFR itself (autophosphorylation) and downstream substrates, thereby blocking the entire signaling cascade.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/Sos Dimer->Grb2 PI3K PI3K Dimer->PI3K STAT STATs Dimer->STAT MTPC MTPC MTPC->Dimer Inhibits Kinase Activity Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of MTPC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal or Low S/B Ratio 1. Insufficient enzyme activity. 2. Sub-optimal ATP or substrate concentration. 3. Reagent degradation.1. Increase enzyme concentration or incubation time. 2. Optimize ATP and substrate concentrations. 3. Use fresh reagents and ensure proper storage.
High Background Signal 1. Contaminating ATPase/kinase activity in reagents. 2. Insufficient ATP depletion.1. Use high-purity reagents. 2. Ensure correct incubation time (40 min) with ADP-Glo™ Reagent.
High Well-to-Well Variability 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Edge effects in the plate.1. Use calibrated pipettes and proper technique. 2. Ensure thorough but gentle mixing after each reagent addition. 3. Avoid using the outer wells of the plate.
IC₅₀ Curve Does Not Reach Plateau 1. MTPC concentration range is too narrow. 2. MTPC solubility issues at high concentrations.1. Widen the inhibitor concentration range. 2. Check the solubility of MTPC in the final assay buffer.

References

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-30. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kumar, A., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 26(9), 1043-1053. [Link]

  • A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation. (2018). Journal of Biological Chemistry, 293(4), 1159-1169. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Vasta, J. D., et al. (2012). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Journal of Biomolecular Screening, 17(1), 55-66. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 739-750. [Link]

  • MajidAli2020. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. [Link]

  • BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (2011). ASSAY and Drug Development Technologies, 9(1), 68-78. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pyrazole-Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

The convergence of pyrazole and thiophene rings within a single molecular framework creates a scaffold of significant interest in contemporary drug discovery. Pyrazole derivatives are well-established pharmacophores, present in numerous approved drugs and known for a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The pyrazole ring system is a versatile platform for drug design, offering opportunities for substitution to modulate pharmacokinetic and pharmacodynamic properties.[5][6] Similarly, the thiophene moiety, a bioisostere of the phenyl ring, is a common constituent in many pharmaceuticals, contributing to enhanced metabolic stability and receptor interactions.[1]

The specific scaffold, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, represents a promising, yet underexplored, platform for the development of novel therapeutics. The strategic placement of a methyl group, a thiophene ring, and a carboxylic acid function on the pyrazole core provides distinct points for chemical modification and interaction with biological targets. This document provides a comprehensive guide for researchers, outlining the synthetic rationale, potential therapeutic applications, and detailed protocols for the synthesis and biological evaluation of derivatives based on this core structure.

PART 1: Synthesis of the Core Scaffold and Derivative Library

The synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Proposed Synthetic Pathway

The following multi-step synthesis is proposed for the target scaffold, leveraging common starting materials and reliable transformations.

G cluster_0 Synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid 2-Acetylthiophene 2-Acetylthiophene Diketone_intermediate Diketone_intermediate 2-Acetylthiophene->Diketone_intermediate Claisen Condensation (e.g., NaOEt, EtOH) Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Diketone_intermediate Pyrazole_ester Pyrazole_ester Diketone_intermediate->Pyrazole_ester Cyclocondensation Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Pyrazole_ester Final_product 4-Methyl-5-thiophen-2-yl- 2H-pyrazole-3-carboxylic acid Pyrazole_ester->Final_product Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed synthetic route for the target scaffold.

Protocol 1: Synthesis of Ethyl 4-methyl-5-(thiophen-2-yl)-2H-pyrazole-3-carboxylate

This protocol details the formation of the pyrazole ester intermediate.

Materials:

  • 2-Acetylthiophene

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Claisen Condensation to form the 1,3-Diketone:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add 2-acetylthiophene (1.0 eq) dropwise.

    • After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1M HCl and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude diketone intermediate, which can be used in the next step without further purification.

  • Cyclocondensation to form the Pyrazole Ester:

    • Dissolve the crude diketone intermediate in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration and wash with cold water.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure ethyl 4-methyl-5-(thiophen-2-yl)-2H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid

Materials:

  • Ethyl 4-methyl-5-(thiophen-2-yl)-2H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the final product, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

PART 2: Application in Drug Design and Biological Evaluation

The structural features of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid suggest its potential as a scaffold for inhibitors of various biological targets, particularly kinases and enzymes implicated in cancer and inflammatory diseases. The carboxylic acid moiety can serve as a key interaction point with active site residues, while the thiophene and methyl groups can be modified to explore structure-activity relationships (SAR).[8][9]

Potential Therapeutic Targets and Rationale
  • Kinase Inhibition: Pyrazole-based compounds are known to be potent kinase inhibitors.[5] The scaffold can be elaborated to target ATP-binding sites of kinases such as VEGFR-2, EGFR, and Akt, which are crucial in cancer progression.[5][10][11]

  • Anticancer Activity: Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.[10][12][13] The thiophene-pyrazole hybrid may enhance this activity.

  • Antimicrobial and Antioxidant Properties: Thiophene-appended pyrazoles have demonstrated promising antimicrobial and radical scavenging activities.[14]

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of newly synthesized derivatives on cancer cell lines.[10][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., Vero) for selectivity assessment

  • RPMI-1640 or DMEM media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer and normal cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

    • Calculate the Selectivity Index (SI) as the ratio of the IC₅₀ for the normal cell line to the IC₅₀ for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Structure-Activity Relationship (SAR) Data Table
Compound ID R1 (at N2 of Pyrazole) R2 (Modification of Carboxylic Acid) Target Cell Line IC₅₀ (µM) Selectivity Index (SI)
Scaffold H-COOHMCF-7To be determinedTo be determined
Derivative 1 Phenyl-COOHMCF-7To be determinedTo be determined
Derivative 2 H-CONH-PhenylMCF-7To be determinedTo be determined
Derivative 3 Phenyl-CONH-PhenylMCF-7To be determinedTo be determined

This table should be populated with experimental data as it becomes available.

PART 3: In Silico Modeling and Target Validation

Computational methods are invaluable for prioritizing synthetic efforts and understanding the molecular basis of activity.[6]

Workflow for In Silico Analysis

G cluster_1 In Silico Drug Design Workflow Scaffold Core Scaffold Library_Design Virtual Library Design Scaffold->Library_Design Introduce Substituents Docking Molecular Docking (e.g., against Kinases) Library_Design->Docking Screen against Targets ADME_Prediction ADME/Tox Prediction Library_Design->ADME_Prediction Predict Drug-like Properties Prioritization Prioritize Compounds for Synthesis Docking->Prioritization ADME_Prediction->Prioritization

Caption: A typical workflow for computational drug design.

Protocol 4: Molecular Docking of Pyrazole Derivatives

This protocol outlines the general steps for performing molecular docking studies to predict the binding mode and affinity of the synthesized compounds to a target protein.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Target and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Draw the 3D structures of the synthesized ligands and perform energy minimization.

  • Binding Site Definition:

    • Identify the active site of the protein, often based on the position of a co-crystallized ligand.

  • Docking Simulation:

    • Run the docking algorithm to predict the binding poses of the ligands within the active site.

    • Analyze the docking results, focusing on the predicted binding energy (scoring function) and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

  • Result Interpretation:

    • Correlate the docking scores and binding interactions with the experimentally determined biological activities to build a robust SAR model.

Conclusion

The 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this scaffold, ultimately contributing to the discovery of new and effective drugs.

References

  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). [Source information not fully available in search results]
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2015). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]

  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. (2019). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]

  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. (2023). Semantic Scholar. [Link]

  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2021). ResearchGate. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]

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  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2023). Biointerface Research in Applied Chemistry. [Link]

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Anticancer proliferation assay using 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating the Antiproliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines Using a Tetrazolium-Based Colorimetric Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In oncology, this heterocyclic moiety has garnered significant attention due to its presence in several targeted therapies. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which has demonstrated potent antiproliferative effects in various cancer models. The therapeutic efficacy of pyrazole-based compounds often stems from their ability to inhibit key signaling pathways implicated in tumor growth and survival, such as those involving COX-2, receptor tyrosine kinases, and cell cycle regulators.

This application note provides a detailed protocol for assessing the in vitro antiproliferative effects of a novel pyrazole-based compound, using 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid as an illustrative model. The methodology described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability and proliferation. The principles and steps outlined can be readily adapted for other pyrazole derivatives and various cancer cell lines.

Assay Principle: The MTT Assay

The MTT assay is a quantitative colorimetric technique used to measure the metabolic activity of living cells. The core principle of this assay is the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, present in metabolically active cells. The resulting formazan crystals are then solubilized using an organic solvent, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well. A decrease in signal following treatment with a test compound indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Workflow & Signaling Context

The following diagrams illustrate the overall experimental workflow for the MTT assay and a simplified representation of a signaling pathway that can be targeted by pyrazole-based anticancer agents.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout A Cell Culture Maintenance (e.g., A549 Lung Carcinoma) B Cell Seeding in 96-Well Plate (5,000 - 10,000 cells/well) A->B Trypsinize & Count D Add Compound to Wells (24-72h Incubation) B->D C Prepare Serial Dilutions of Test Compound C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 G->H Data Analysis

Figure 1: A schematic overview of the MTT assay workflow, from cell preparation to data analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Genes Target Genes (Proliferation, Survival) Prostaglandins->Genes Pro-tumorigenic signals TF->Genes Compound Pyrazole Compound (e.g., Celecoxib) Compound->COX2 Inhibition

Figure 2: Simplified signaling pathway showing potential targets for pyrazole compounds like COX-2.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Human Cancer Cell Line (e.g., A549)ATCCCCL-185
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acidCustom Synthesis/VendorN/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT (Thiazolyl Blue Tetrazolium Bromide)Sigma-AldrichM5655
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
96-well flat-bottom cell culture platesCorning3596
Multi-channel pipetteEppendorfResearch plus
Microplate reader (spectrophotometer)Molecular DevicesSpectraMax M2

Detailed Experimental Protocol

Part 1: Cell Culture and Seeding

  • Cell Line Maintenance: Culture A549 cells (or other chosen cancer cell line) in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them once with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Cell Counting: Neutralize the trypsin with 5-10 mL of complete medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in a known volume of fresh medium and count the cells using a hemocytometer or an automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Using a multi-channel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.

Part 2: Compound Preparation and Treatment

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid in sterile DMSO. Note: The solubility should be empirically determined. If the compound does not dissolve, sonication or gentle warming may be required.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to prepare working concentrations. A common starting range is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Blank: Wells with medium only (no cells) to serve as a background control for the spectrophotometer reading.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 48 or 72 hours).

Part 3: MTT Assay and Data Acquisition

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Following the treatment incubation, add 20 µL of the MTT solution to each well (including controls).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance value of the blank wells from all other absorbance readings.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response curve) using software like GraphPad Prism or R.

Table 2: Example Data for IC₅₀ Calculation

Concentration (µM)Log(Concentration)Mean Absorbance (570 nm)% Viability
0 (Vehicle)N/A1.250100.0
0.1-1.01.21096.8
10.01.05084.0
101.00.63050.4
501.70.21016.8
1002.00.1159.2

From this data, the IC₅₀ value would be interpolated to be approximately 10 µM.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the antiproliferative activity of the pyrazole-based compound 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid. By following this detailed methodology, researchers can reliably quantify the dose-dependent effects of novel compounds on cancer cell viability, enabling the determination of key parameters such as the IC₅₀ value. This assay serves as a critical first step in the preclinical evaluation of potential anticancer agents, providing the foundational data necessary for further mechanistic studies and drug development efforts.

References

  • Title: Celecoxib, a selective cyclooxygenase-2 inhibitor, induces apoptosis in human lung cancer cells via a COX-2-independent mechanism. Source: Clinical Cancer Research URL: [Link]

  • Title: The anticancer effects of celecoxib: a comprehensive review of the literature. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Application Notes and Protocols for Molecular Docking of Pyrazole Derivatives into Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Pyrazole Scaffolds and In Silico Drug Design

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This versatility makes the pyrazole scaffold a privileged structure in the quest for novel enzyme inhibitors. In modern drug discovery, molecular docking has emerged as an indispensable computational tool, offering a window into the atomic-level interactions between a small molecule, or ligand, and its protein target.[3] By predicting the preferred orientation and binding affinity of a ligand within a protein's active site, molecular docking accelerates the identification and optimization of potential drug candidates, significantly reducing the time and cost associated with traditional high-throughput screening.[4][5]

This guide provides a comprehensive, in-depth protocol for the molecular docking of pyrazole derivatives into enzyme active sites. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale to empower robust and reliable in silico investigations.

Theoretical Framework: The "Lock and Key" in the Digital Age

At its core, molecular docking simulates the binding process of a ligand to a receptor, akin to a key fitting into a lock.[6] The process involves two primary stages: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[3]

  • Sampling Algorithms: These algorithms explore the vast number of possible orientations and conformations of the flexible ligand within the binding pocket. Common algorithms include Lamarckian Genetic Algorithms, which are utilized in AutoDock, and stochastic methods that introduce random changes to the ligand's position and conformation.[3][7]

  • Scoring Functions: Once various poses are generated, a scoring function estimates the binding affinity for each.[8] This is typically expressed as a negative value in kcal/mol, where a more negative score suggests a stronger binding affinity.[7][9][10] These functions approximate the free energy of binding by considering factors like van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation energy.[3]

It is crucial to recognize that docking scores are predictions and not direct equivalents of experimentally measured binding affinities (like Ki or IC50).[11] However, they provide an effective means to rank and prioritize compounds for further experimental validation.[11]

Essential Materials and Software

A successful molecular docking workflow relies on a suite of specialized software. The following table outlines the key tools, many of which are freely available for academic use.

Software/ResourcePurposeAvailability
RCSB Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules.[7]
PubChem or ZINC Database Databases for chemical structures and their properties.[12],
UCSF Chimera/ChimeraX A highly extensible program for interactive visualization and analysis of molecular structures and related data.[12][13][14]
AutoDock Tools (ADT) A graphical user interface for preparing protein and ligand files for AutoDock Vina.[15][16]
AutoDock Vina A widely used, open-source program for molecular docking, known for its speed and accuracy.[15][16][17]
Discovery Studio Visualizer A tool for viewing and analyzing protein-ligand interactions.[7]
Open Babel A chemical toolbox designed to interconvert between different chemical file formats.[3]

Experimental Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to final analysis.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Prep_Protein 3. Prepare Receptor PDB->Prep_Protein Ligand_DB 2. Obtain Ligand Structure (e.g., PubChem) Prep_Ligand 4. Prepare Ligand Ligand_DB->Prep_Ligand Grid 5. Define Grid Box Prep_Protein->Grid Prep_Ligand->Grid Run_Vina 6. Execute Docking (AutoDock Vina) Grid->Run_Vina Analyze 7. Analyze Results Run_Vina->Analyze Visualize 8. Visualize Interactions Analyze->Visualize Validate 9. Validate Protocol Analyze->Validate

Figure 1: High-level workflow for molecular docking.

Detailed Step-by-Step Protocol

This protocol will utilize UCSF Chimera and AutoDock Vina, a common and powerful combination for docking studies.[14]

Part 1: Receptor (Enzyme) Preparation

The goal of this phase is to clean the raw PDB file, leaving only the protein chain of interest, and to prepare it for docking by adding charges and hydrogens.[18][19]

Rationale: PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands.[12][19] These must be removed to prevent interference with the docking of our pyrazole derivative.[16] Adding polar hydrogens and atomic charges is critical for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[16][18]

protein_prep Start Start with PDB file Load Load PDB in Chimera Start->Load Clean Delete Water & Heteroatoms Load->Clean AddH Add Hydrogens (Polar Only) Clean->AddH AddC Add Charges (Gasteiger) AddH->AddC Save Save as PDBQT AddC->Save End Receptor Ready Save->End

Figure 2: Receptor preparation workflow.

Protocol:

  • Fetch Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the 4-character PDB code for your target enzyme and click Fetch.[14]

  • Clean the Structure:

    • Remove water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.[16]

    • Remove any co-crystallized ligands or other heteroatoms not part of the protein: Select them manually or via the command line and delete them.[20]

    • If the protein has multiple chains (A, B, etc.), decide which chain contains the active site of interest and delete the others.[19]

  • Prepare for Docking:

    • Open the Dock Prep tool: Tools > Structure Editing > Dock Prep.[19]

    • In the Dock Prep window, ensure options to "Add hydrogens" (with the "polar only" option often being sufficient) and "Add charges" (Gasteiger is a common method) are selected.[21]

    • Execute the preparation. Chimera will identify and fix incomplete side chains and assign charges.[19]

  • Save the Prepared Receptor:

    • Go to File > Save PDBQT.

    • Save the file with a descriptive name (e.g., target_enzyme_prepared.pdbqt). This file format is required for AutoDock Vina and contains the atomic coordinates, charges, and atom types.[15]

Part 2: Ligand (Pyrazole Derivative) Preparation

This phase involves generating a 3D structure of the pyrazole derivative and preparing it in the PDBQT format.

Rationale: Docking requires an energetically minimized, 3D conformation of the ligand.[7] Simply sketching a 2D structure is insufficient. The preparation process adds necessary hydrogens, calculates charges, and defines the rotatable bonds, which allows the docking algorithm to explore the ligand's flexibility.[18]

Protocol:

  • Obtain or Draw the Ligand:

    • Option A (From Database): Download the 3D structure of your pyrazole derivative from a database like PubChem in SDF or MOL2 format.[15]

    • Option B (Manual Drawing): Use a chemical drawing software like ChemDraw or MarvinSketch to create the 2D structure and save it in a common format (e.g., MOL).

  • Generate 3D Conformation and Prepare:

    • Open the ligand file in UCSF Chimera.

    • Use the Dock Prep tool as you did for the protein (Tools > Structure Editing > Dock Prep). This will add hydrogens and assign charges.

    • Alternatively, for more advanced charge calculation, tools like Antechamber can be used.[12]

  • Save the Prepared Ligand:

    • Go to File > Save PDBQT.

    • Save the ligand file (e.g., pyrazole_derivative.pdbqt).

Part 3: Executing the Molecular Docking

With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation using AutoDock Vina.

Rationale: The "grid box" defines the three-dimensional space within the receptor where the docking algorithm will attempt to place the ligand.[16][22] It is crucial that this box encompasses the entire active site. The exhaustiveness parameter in Vina controls the computational effort of the search; higher values increase the likelihood of finding the optimal binding pose but also increase the computation time.[23]

Protocol:

  • Launch AutoDock Vina in Chimera:

    • Go to Tools > Surface/Binding Analysis > AutoDock Vina.

  • Configure the Docking Run:

    • Output file: Specify a location and name for your docking results (e.g., docking_results.pdbqt).

    • Receptor: Browse and select your prepared receptor PDBQT file.

    • Ligand: Browse and select your prepared ligand PDBQT file.

  • Define the Grid Box:

    • A box will appear in the visualization window. This is your search space.

    • Adjust the center and size of the box to fully enclose the known active site of the enzyme. If the active site is unknown, a "blind docking" can be performed where the box covers the entire protein surface.[7]

    • The coordinates and dimensions of the box will be displayed in the Vina window. Record these values as they are essential for reproducibility.[17]

  • Set Vina Parameters and Run:

    • Adjust the Exhaustiveness (a value of 8 is a good starting point).

    • Click Apply and then OK to start the docking simulation.

Analysis and Interpretation of Docking Results

The output from AutoDock Vina is a multi-model PDBQT file containing the predicted binding poses (usually 9-10), ranked by their binding affinity scores.

Binding Affinity (Docking Score)

The primary quantitative result is the binding affinity, presented in kcal/mol.[9]

PoseBinding Affinity (kcal/mol)
1-10.1
2-9.8
3-9.5
......

A more negative score indicates a theoretically stronger binding interaction.[10] The top-ranked pose (Pose 1) is considered the most probable binding mode.

Interaction Analysis

Qualitative analysis involves visualizing the interactions between the pyrazole derivative and the amino acid residues in the enzyme's active site.

interaction_analysis Results Load Docking Results & Receptor View View Top-Ranked Pose Results->View FindHBonds Identify Hydrogen Bonds View->FindHBonds FindHydrophobic Identify Hydrophobic Interactions View->FindHydrophobic Measure Measure Distances FindHBonds->Measure FindHydrophobic->Measure Report Report Key Interactions Measure->Report

Figure 3: Post-docking interaction analysis workflow.

Protocol:

  • Load Results: Open the prepared receptor PDBQT file and the docking output file in UCSF Chimera or Discovery Studio Visualizer.

  • Visualize Poses: The different predicted poses of the ligand will be available to view. Focus on the top-ranked pose.

  • Identify Interactions:

    • Use visualization tools to find and display hydrogen bonds between the pyrazole derivative and protein residues.[20] Note the donor and acceptor atoms and the bond length (typically < 3.5 Å).

    • Identify hydrophobic interactions (e.g., with aromatic rings or alkyl chains of amino acids like Phe, Leu, Val).

    • Look for other interactions like pi-pi stacking or salt bridges.

  • Document Findings: Record the key interacting residues and the nature of the interactions. This information is crucial for understanding the binding mechanism and for guiding further lead optimization.

Trustworthiness and Protocol Validation: The Re-Docking Imperative

A critical step to ensure the trustworthiness of your docking protocol is validation.[4][24] The most common method is "re-docking," where the co-crystallized ligand (removed during receptor preparation) is docked back into its own binding site.[5][22]

Rationale: A valid docking protocol should be able to reproduce the experimentally determined binding pose of a known ligand.[25] Success is typically measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[9][24]

Protocol:

  • Prepare the Co-crystallized Ligand: Extract the original ligand from the PDB file and prepare it as a PDBQT file, just as you did for your pyrazole derivative.

  • Re-Dock: Run the docking simulation using the same prepared receptor and grid box parameters.

  • Calculate RMSD:

    • Load the original PDB structure (containing the crystal pose of the ligand) and the re-docked result into a visualization tool.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the heavy atoms of the crystallographic ligand and the top-ranked re-docked pose.

    • An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable. [24]

Common Challenges and Troubleshooting

IssuePotential CauseSuggested Solution
High RMSD in Validation (> 2.0 Å) Incorrect grid box placement; inappropriate scoring function; significant conformational change not accounted for.Re-center and resize the grid box. Try a different docking program. Consider using ensemble docking or induced-fit docking if receptor flexibility is a major factor.[6][8]
Poor Docking Scores Ligand may not be a good binder; incorrect protonation state of ligand or protein residues.Verify the biological activity of similar compounds. Use tools to predict pKa values and ensure correct protonation states at physiological pH.
Ligand Docks on Protein Surface Grid box is too large or incorrectly placed; active site is shallow.Reduce the size of the grid box to focus on the specific binding pocket. Analyze surface electrostatics to guide placement.

Conclusion

Molecular docking is a powerful computational technique that provides invaluable insights into the potential interactions between pyrazole derivatives and their enzyme targets. By following a structured, validated protocol, researchers can effectively screen virtual libraries, understand structure-activity relationships, and generate robust hypotheses to guide experimental drug discovery efforts. The key to success lies not in the blind application of software, but in a thorough understanding of the underlying principles and a commitment to rigorous validation.

References

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  • Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). YouTube. Available from: [Link]

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  • Al-Khafaji, K., et al. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Available from: [Link]

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  • MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available from: [Link]

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  • Occhiato, E., et al. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020-10-18). PMC. Available from: [Link]

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  • International Journal of Pharmacy and Biological Sciences. In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019-04-01). Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • Farhan Haq. Autodock Vina Tutorial - Molecular Docking. (2020-12-17). YouTube. Available from: [Link]

  • Dr. Sophia. Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023-07-18). YouTube. Available from: [Link]

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  • AME Publishing Company. Molecular docking in drug design: Basic concepts and application spectrums. (2026-01-21). Available from: [Link]

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  • PubMed. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22). Available from: [Link]

  • ResearchGate. validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. (2023-08-31). Available from: [Link]

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Application Note: Lead Generation via Fragment-Based Drug Discovery (FBDD) using 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational workflow for utilizing 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid (MTPC) as a seed fragment in Fragment-Based Drug Discovery (FBDD). MTPC represents a "privileged scaffold"—a chemical framework capable of binding to diverse biological targets, including Kinases (FLT3, CDK), Factor XIa, and metalloenzymes.

The molecule complies with the "Rule of Three" (RO3) for fragments and possesses distinct vectors for chemical elaboration:

  • Carboxylic Acid (C3): A hydrophilic "anchor" for H-bonding or metal coordination, serving as the primary vector for fragment growing via amide coupling.

  • Thiophene (C5): A lipophilic moiety for

    
     stacking or hydrophobic pocket occupation.
    
  • Methyl Group (C4): A steric handle to restrict conformation or probe small hydrophobic sub-pockets (e.g., gatekeeper regions).

Physicochemical Profile & Fragment Metrics

Before screening, the fragment library must be characterized to ensure suitability for high-concentration assays.

PropertyValueSignificance in FBDD
Molecular Weight (MW) 222.26 Da< 300 Da (Complies with RO3). Leaves "room" for optimization.
cLogP ~2.1< 3.0 (Complies with RO3). Good balance of solubility and permeability.
H-Bond Donors (HBD) 2 (NH, COOH)Critical for directional binding interactions.
H-Bond Acceptors (HBA) 3 (N, O, S)Facilitates interactions with backbone amides or water networks.
Rotatable Bonds 2Low entropic penalty upon binding (rigid core).
Topological Polar Surface Area (TPSA) ~70 Ų< 60-70 Ų is ideal for eventual oral bioavailability.

FBDD Workflow Overview

The following diagram illustrates the iterative cycle of evolving MTPC from a weak binder to a potent lead.

FBDD_Workflow Library Fragment Library (MTPC) Screen Biophysical Screen (STD-NMR / SPR) Library->Screen QC Check Hit Validated Hit (Kd: 100 µM - 2 mM) Screen->Hit Affinity Filter Struct Structural Biology (X-ray / Cryo-EM) Hit->Struct Soaking Design Design Strategy (Fragment Growing) Struct->Design Vector ID Synth Chemical Synthesis (Amide Coupling) Design->Synth SAR Expansion Synth->Struct Iterative Cycle Lead Lead Compound (Kd < 100 nM) Synth->Lead Potency Check

Figure 1: The FBDD pipeline for evolving the MTPC fragment. The cycle moves from screening to structural validation, followed by chemical elaboration.

Protocol 1: Biophysical Screening (Hit Identification)

Fragments typically exhibit low affinity (


 in mM range). Traditional biochemical assays (IC50) may produce false negatives. We utilize Ligand-Observed NMR  and Surface Plasmon Resonance (SPR)  for sensitive detection.
A. Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding of MTPC to the target protein. Mechanism: Magnetization is transferred from the protein (saturated) to the bound ligand, reducing the ligand's signal intensity in the difference spectrum.

Procedure:

  • Sample Prep:

    • Protein: 10–20 µM in deuterated buffer (PBS, pH 7.4, 10% D₂O).

    • Ligand (MTPC): 500 µM – 1 mM (50-100x excess).

    • Control: Ligand without protein (to rule out aggregation).

  • Acquisition:

    • Record 1H NMR (reference).

    • Record STD spectrum (on-resonance irradiation at protein methyls, e.g., -0.5 ppm; off-resonance at 30 ppm).

  • Analysis:

    • Subtract on-resonance from off-resonance spectra.

    • Positive Hit: Signals corresponding to the Thiophene protons or Methyl group appear in the difference spectrum.

    • Epitope Mapping: The signal intensity correlates with proximity to the protein surface. High intensity at the Methyl group suggests it is buried in a hydrophobic pocket.

B. Surface Plasmon Resonance (SPR)

Objective: Determine Binding Affinity (


) and Kinetics.
Note:  Fragments have fast on/off rates ("square wave" sensorgrams).

Procedure:

  • Immobilization: Couple the target protein to a CM5 sensor chip (Amine coupling) to a level of ~3000-5000 RU (high density required for low MW analytes).

  • Solvent Correction: Run DMSO calibration curves (critical as fragments are dissolved in DMSO).

  • Injection:

    • Inject MTPC concentration series (e.g., 10 µM to 2 mM).

    • Flow rate: 30 µL/min.

    • Contact time: 30-60s.

  • Data Fitting: Use a Steady-State Affinity model (Req vs. Concentration) to calculate

    
    , as kinetic fitting is often impossible due to rapid dissociation.
    

Protocol 2: Structural Validation (X-ray Crystallography)

Objective: Define the binding mode to guide chemical elaboration. Hypothesis: The carboxylic acid will likely engage in:

  • Salt Bridges: With Arginine or Lysine residues.

  • Metal Coordination: In metalloenzymes (e.g., Zinc in HDACs or MMPs).

  • H-Bonding: With backbone amides (e.g., Hinge region in Kinases).

Soaking Protocol:

  • Crystal Prep: Grow apo-crystals of the target protein.

  • Soak Solution: Prepare a solution containing 20–50 mM MTPC in the crystallization mother liquor + 10-20% DMSO.

    • Note: High concentration is necessary to drive occupancy due to low affinity.

  • Incubation: Soak crystals for 1 hour to 24 hours. Monitor for crystal cracking (DMSO damage).

  • Data Collection: Collect diffraction data at 100K.

  • Refinement: Look for

    
     electron density maps corresponding to the thiophene-pyrazole shape.
    

Protocol 3: Chemical Elaboration (Fragment Growing)

Once the binding mode is confirmed, the fragment must be "grown" to pick up additional interactions and improve potency. The Carboxylic Acid (C3) is the primary vector.

Strategy: Amide Coupling (Fragment Growing)

Rationale: Converting the acid to an amide allows the molecule to reach into adjacent pockets (e.g., the P1/P2 pockets of proteases or the solvent front of kinases).

Synthetic Protocol (Parallel Library Synthesis):

  • Activation:

    • Dissolve MTPC (1 eq) in DMF/DCM (1:1).

    • Add HATU (1.2 eq) and DIPEA (3 eq).

    • Stir for 15 min at RT to form the active ester.

  • Coupling (The "Grow" Step):

    • Add a diverse set of Amines (1.2 eq) (R-NH₂).

    • Selection Guide: Choose amines with varying polarity and size (e.g., benzylamine, piperazine, morpholine, cyclopropylamine).

    • Stir for 4-12 hours.

  • Workup:

    • Evaporate solvent.

    • Purify via Prep-HPLC (Reverse phase C18).

  • Validation:

    • Rescreen the new library (Amide derivatives) via SPR.

    • Expect

      
       improvement from mM 
      
      
      
      µM range.

Visualizing the Elaboration:

Figure 2: Pharmacophore mapping and elaboration strategy. The acid group serves as the reactive handle for library expansion.

Application Case Studies

Case A: Kinase Inhibition (FLT3/CDK)

In the development of FLT3 inhibitors (e.g., FN-1501 analogs), the pyrazole-carboxylic acid core mimics the adenine ring of ATP.

  • Interaction: The pyrazole nitrogens H-bond with the kinase hinge region.

  • Elaboration: The carboxylic acid is converted to an amide linked to a solubilizing tail (e.g., piperazine) which extends into the solvent region, improving solubility and potency [1].

Case B: Factor XIa Inhibitors

For anticoagulant targets like Factor XIa, the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold (an analog of MTPC) binds to the S1 pocket.

  • Interaction: The carboxylic acid forms a salt bridge with the active site residues.

  • Elaboration: Substitution at the pyrazole N1 position allows access to the S1' subsite, increasing selectivity over other serine proteases [2].

References

  • Wang, Y., et al. (2018).[1] Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 61(4), 1499–1518.[1]

  • Quan, M. L., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors.[2][3] Journal of Medicinal Chemistry. (Contextual citation based on scaffold utility in FXIa).

  • Kim, S., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor.[4] Molecular Pharmacology, 69(6), 1871-1878.

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry perspective. Journal of Medicinal Chemistry, 59(15), 6563-6578.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes. This guide is structured as a dynamic question-and-answer forum, addressing the most common and critical challenges encountered in the lab.

Core Synthesis Overview: The Knorr-Based Pathway

The most reliable and frequently employed route to this pyrazole scaffold is a two-step process grounded in the classic Knorr pyrazole synthesis, followed by saponification. The synthesis begins with the cyclocondensation of a tailored β-ketoester with a hydrazine source, which yields the pyrazole ester intermediate. The final step is the hydrolysis of this ester to the target carboxylic acid.

This pathway is favored for its use of readily available starting materials and its generally robust nature. However, seemingly minor deviations in reaction conditions or reagent quality can lead to significant drops in yield and purity.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Saponification Ketoester Ethyl 2-(1-(thiophen-2-yl)ethylidene)-3-oxobutanoate PyrazoleEster Intermediate: Ethyl 4-methyl-5-(thiophen-2-yl)- 1H-pyrazole-3-carboxylate Ketoester->PyrazoleEster Cyclocondensation Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->PyrazoleEster Solvent_Catalyst Solvent: Ethanol Catalyst: Acetic Acid Solvent_Catalyst->PyrazoleEster FinalProduct Final Product: 4-Methyl-5-thiophen-2-yl-2H-pyrazole -3-carboxylic acid PyrazoleEster->FinalProduct Hydrolysis Base Aqueous NaOH or KOH Base->FinalProduct Acid Acidic Work-up (e.g., HCl) Acid->FinalProduct Protonation PyrazoleEster_ref Pyrazole Ester Intermediate

Caption: General two-step synthetic workflow for the target molecule.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most pressing issues encountered during synthesis. Each question represents a common roadblock, followed by a detailed, actionable explanation and protocol.

Q1: My yield for the pyrazole ring formation is consistently below 50%. What are the primary causes and how can I fix this?

Answer: A low yield in the Knorr cyclocondensation step is the most frequent challenge. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] The low yield can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

Causality & Expert Insights:

  • Hydrazine Quality: Hydrazine hydrate is susceptible to degradation by atmospheric CO₂ and oxidation. Using old or improperly stored hydrazine can drastically reduce the concentration of active nucleophiles, leading to incomplete reactions.

  • Reaction Conditions: The Knorr synthesis is sensitive to pH and temperature. An acid catalyst like acetic acid is crucial to activate the carbonyl groups for nucleophilic attack, but excess acid can lead to unwanted side reactions.[2] The reaction is often exothermic; poor temperature control can promote the formation of dark, polymeric impurities.[3]

  • Side Reactions: The primary competing reaction is the formation of a stable hydrazone at only one of the carbonyls, which may fail to cyclize efficiently. Regioselectivity can also be an issue, although the chosen β-ketoester precursor is designed to strongly favor the desired isomer.

Optimized Protocol: Knorr Cyclocondensation

  • Reagent Preparation:

    • Ensure your β-ketoester precursor, Ethyl 2-(1-(thiophen-2-yl)ethylidene)-3-oxobutanoate, is pure (>98% by NMR or GC).

    • Use a fresh, unopened bottle of hydrazine hydrate or accurately titrate an older bottle to determine its concentration.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester (1.0 eq) in absolute ethanol (5-10 mL per gram of ketoester).

    • Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Hydrazine Addition:

    • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution over 15-20 minutes. An ice bath can be used to manage the initial exotherm.

  • Reaction & Monitoring:

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 78-80°C).

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to precipitate the product.[4]

    • If precipitation is slow, adding cold water can help induce it.[4]

    • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and then with cold water.[5]

    • Dry the product under vacuum. Typical yields with this optimized protocol should be in the 75-85% range.

ParameterProblematic ConditionOptimized ConditionRationale
Hydrazine eq. 1.0 or <1.01.1 - 1.2 eqEnsures complete reaction of the limiting ketoester.
Temperature Uncontrolled/High RefluxGentle Reflux (78-80°C)Minimizes formation of polymeric byproducts.
Catalyst None or excess acid0.1 eq Acetic AcidCatalyzes imine formation without promoting side reactions.[2]
Solvent Methanol / WaterAbsolute EthanolGood solubility for reactants, allows for easy product precipitation upon cooling/water addition.
Q2: The final saponification step is incomplete, leaving me with a mixture of the ester and the desired acid. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis (saponification) is a common issue when converting the stable pyrazole ester to the carboxylic acid. This is often due to insufficient base, suboptimal temperature, or steric hindrance around the ester group.

Causality & Expert Insights:

  • Base Stoichiometry: At least one equivalent of base (e.g., NaOH) is required to react with the ester, and another to deprotonate the resulting carboxylic acid and the acidic pyrazole N-H. Therefore, using more than two equivalents is critical.

  • Solvent System: The pyrazole ester may have poor solubility in a purely aqueous base. Using a co-solvent like ethanol or methanol creates a homogeneous solution, ensuring the base can effectively access the ester functionality.

  • Temperature and Time: Hydrolysis of sterically hindered or electron-rich esters can be sluggish at room temperature. Heating is almost always necessary to achieve a reasonable reaction rate.

Optimized Protocol: Ester Hydrolysis (Saponification)

  • Reaction Setup:

    • Suspend the Ethyl 4-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

    • Add sodium hydroxide (3.0 eq), either as pellets or a concentrated aqueous solution.

  • Hydrolysis:

    • Heat the mixture to reflux (80-90°C) with vigorous stirring. The suspension should become a clear solution as the reaction progresses.

    • Monitor the reaction by TLC (the acid product will have a lower Rf and may streak, while the ester spot disappears). The reaction is typically complete in 4-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with ethyl acetate or dichloromethane to remove any unreacted ester or non-polar impurities.

    • Place the aqueous layer in an ice bath and acidify slowly with concentrated HCl or 2N HCl until the pH is ~2-3. A thick precipitate of the carboxylic acid should form.

    • Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the final product under vacuum at 40-50°C. Expected yields are typically >90%.

Frequently Asked Questions (FAQs)

Q1: Why does my Knorr reaction mixture turn dark brown or red? Does this affect the yield?

This is a very common observation and is usually caused by minor side reactions or the slight decomposition of hydrazine, especially when heated in the presence of an acid.[3] While visually alarming, a color change to yellow, orange, or even reddish-brown does not necessarily mean a failed reaction. However, the formation of a very dark, tar-like precipitate is indicative of significant byproduct formation and will likely lower your yield. Adhering to the optimized protocol, particularly with controlled heating and dropwise addition of hydrazine, will minimize these color-forming side reactions.

Q2: How can I be certain I've synthesized the correct regioisomer?

The reaction between an unsymmetrical 1,3-dicarbonyl and hydrazine can potentially lead to two different pyrazole regioisomers. For this specific synthesis, the electronic and steric properties of the β-ketoester precursor strongly direct the initial nucleophilic attack of hydrazine to the more electrophilic ketone carbonyl, leading overwhelmingly to the desired 5-thiophen-2-yl isomer. Confirmation should always be done using spectroscopic methods. ¹H and ¹³C NMR are definitive. Specifically, 2D NMR techniques like HMBC and NOESY can unambiguously establish the connectivity and spatial relationships between the methyl group, the thiophene ring, and the pyrazole core.

Q3: What is the risk of tautomerism with my final product?

The final product, being an N-unsubstituted pyrazole, can exist as two tautomers.[6] In solution, these tautomers rapidly interconvert, which can sometimes lead to broadened peaks in the NMR spectrum, particularly for the N-H proton.[6] For the purposes of characterization, this is a known property of the scaffold. In the solid state, one tautomer will typically be favored. This tautomerism does not affect the subsequent use of the material in most applications.

G Start Low Yield Observed in Knorr Cyclization CheckHydrazine Check Hydrazine Quality (Is it old or discolored?) Start->CheckHydrazine Step 1 CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions Step 2 CheckPurification Analyze Work-up & Purification (Loss during extraction/crystallization?) Start->CheckPurification Step 3 Sol_Hydrazine Solution: Use fresh or titrated hydrazine hydrate. CheckHydrazine->Sol_Hydrazine Yes Sol_Conditions Solution: Follow Optimized Protocol: - Dropwise hydrazine addition - Gentle reflux (78-80°C) - 1.1 eq Hydrazine CheckConditions->Sol_Conditions Deviations Found Sol_Purification Solution: Induce precipitation with cold water before filtering. Minimize washing volume. CheckPurification->Sol_Purification Yes

Caption: Troubleshooting decision tree for low yield in the Knorr synthesis step.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 29, 2026, from [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 29, 2026, from [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved January 29, 2026, from [Link]

  • Ferreira, I. C. F. R., et al. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Sousa, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved January 29, 2026, from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 29, 2026, from [Link]

  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-PYR-004 | Version: 2.1 | Last Updated: 2025-02-12 Department: Process Chemistry & Purification Support

Introduction: The Amphoteric Challenge

Welcome to the Technical Support Center. You are likely here because your pyrazole carboxylic acid synthesis yielded a sticky solid, an oil, or a mixture of isomers that resists standard purification.

The Core Problem: Pyrazole carboxylic acids are amphoteric . They possess a basic nitrogen (pyridine-like N2) and an acidic carboxylic group. In solution, they often exist in zwitterionic equilibria. Standard recrystallization fails because these molecules form strong intermolecular hydrogen bond networks (dimers/oligomers) that trap impurities and solvent, leading to the dreaded "oiling out" phenomenon.

This guide moves beyond basic "dissolve and cool" instructions. We utilize Isoelectric Point (pI) Manipulation and Thermodynamic Phase Control to force high-purity crystallization.

Part 1: Critical Parameters (The "Why")

Before starting, you must characterize your crude material against these three variables.

The Tautomer vs. Regioisomer Distinction
  • N-Unsubstituted (N-H) Pyrazoles: The 3-carboxylic acid and 5-carboxylic acid are tautomers . They exist in rapid equilibrium in solution. You cannot "separate" them; they are the same compound. However, they may crystallize as a single tautomer stabilized by lattice forces.

  • N-Substituted (N-R) Pyrazoles: The 1,3-isomer and 1,5-isomer are distinct chemical entities with different solubilities. This guide addresses both, but Method A is specific to N-H pyrazoles.

Solubility Profile
Solvent SystemSolubility BehaviorUsage Case
Water (pH < 1 or > 10) HighDissolution for filtering insolubles.
Water (pH 2–4) Minimum (pI) Precipitation zone (Target for Method A).
Ethanol / Methanol Moderate to HighGood for hot dissolution; risk of solvates.
DMF / DMSO Very HighAvoid if possible; hard to remove. Use only as solvent in Anti-solvent methods.
Toluene / Heptane Very LowAnti-solvents (Method B).

Part 2: Validated Protocols

Method A: The "pH-Swing" Purification (Primary Recommendation)

Best for: Crude N-H pyrazoles containing inorganic salts or non-amphoteric organic by-products.

Mechanism: We exploit the zwitterionic nature.[1][2] At high pH, the molecule is anionic (carboxylate). At low pH, it is cationic (pyrazolium). At the isoelectric point (pI), net charge is zero, and water solubility crashes.[1][2]

Workflow Diagram:

pH_Swing_Protocol Start Crude Pyrazole Acid Dissolve 1. Dissolve in 10% NaOH (Target pH 10-12) Start->Dissolve Exothermic Filter 2. Filter Insoluble Impurities (Remove tar/metals) Dissolve->Filter Remove solids Acidify 3. Slow Acidification with HCl (Dropwise to pH ~4.0) Filter->Acidify Clear filtrate Precipitate 4. Induce Nucleation (Stir at pI for 2-4 hrs) Acidify->Precipitate Turbidity onset Isolate 5. Filter & Wash (Cold Water + Acetone) Precipitate->Isolate Crystal growth

Caption: Figure 1.[3][4] Isoelectric precipitation workflow. The critical step is stopping acidification exactly at the pI (usually pH 3.5–4.5 for pyrazoles).

Step-by-Step:

  • Dissolution: Suspend crude solid in water (5 mL/g). Add 2M NaOH dropwise until pH is ~10–11 and the solid dissolves.

  • Filtration: If the solution is dark/hazy, treat with activated charcoal (5 wt%) for 30 mins, then filter through Celite.

  • Targeting pI: Slowly add 2M HCl while monitoring pH.

    • Observation: At pH ~6, you may see transient cloudiness.

    • Critical Point: As you approach pH 3–4, massive precipitation usually occurs. Stop adding acid.

  • Aging: Stir the slurry for 2 hours. Do not rush; this allows occluded impurities to diffuse out of the crystal lattice.

  • Isolation: Filter. Wash with minimal cold water, then a small displacement wash of cold acetone (removes surface water and speeds drying).

Method B: Solvent/Anti-Solvent Recrystallization

Best for: N-substituted isomers or polishing material from Method A.

Solvent System: Ethanol (Solvent) + Water (Anti-solvent). Note: For highly lipophilic N-substituted pyrazoles, use Ethyl Acetate + Heptane.

  • Reflux: Dissolve the solid in boiling Ethanol. Use the minimum amount necessary (saturation).

  • Clarification: If insoluble particles remain, hot filter.

  • Anti-Solvent Addition: While maintaining boiling, add hot Water dropwise until a faint, persistent turbidity appears.

  • Clear Point: Add 1–2 mL of Ethanol to make the solution clear again.

  • Controlled Cooling: Wrap the flask in foil/towel (insulation) to allow slow cooling to room temperature.

    • Why? Fast cooling traps solvent (oiling out).[5] Slow cooling builds ordered lattices.

Part 3: Troubleshooting Guide (The "Help!" Section)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, liquid droplets form at the bottom of the flask.[6] Upon cooling, they turn into a hard glass/gum.

Decision Tree for Recovery:

Oiling_Out_Fix Problem Oiling Out Detected CheckTemp Is solution > MP of pure solid? Problem->CheckTemp Reheat Reheat to redissolve CheckTemp->Reheat Yes (Melted) AddSolvent Add more 'Good' Solvent (Lower saturation) CheckTemp->AddSolvent No (Phase Sep) Reheat->AddSolvent Seed Add Seed Crystal at T = (MP - 10°C) AddSolvent->Seed Cool slowly Triturate Cool & Triturate (Scratch glass/Sonication) Seed->Triturate If oil persists

Caption: Figure 2. Logic flow for resolving Liquid-Liquid Phase Separation (Oiling Out).

Specific Fixes:

  • The "Seeding" Trick: Save a tiny amount of crude solid before starting. If oiling occurs, reheat to clear solution, cool slightly, and add the crude "seed." The oil droplets will often nucleate onto the seed rather than coalescing.

  • The "Trituration" Fix: If you have a gum, decant the solvent. Add a non-solvent (e.g., diethyl ether or hexanes) and grind the gum with a spatula. This extracts the solvent trapped inside the gum, forcing it to solidify.

Issue 2: Regioisomer Contamination (N-Substituted)

Symptom: NMR shows a mixture of 1,3- and 1,5-isomers. Solution:

  • Kinetic vs. Thermodynamic Control:

    • 1,3-isomers are often less soluble (higher MP) due to better packing.

    • Protocol: Dissolve the mixture completely. Cool rapidly to 0°C. The less soluble isomer (usually 1,3) will precipitate first. Filter immediately.

    • Filtrate: The filtrate will be enriched in the 1,5-isomer. Evaporate and recrystallize from a different solvent (e.g., Toluene) to isolate the second isomer.

Part 4: Frequently Asked Questions (FAQ)

Q: My product is a zwitterion. Can I use silica chromatography? A: Avoid standard silica if possible. The acidic COOH and basic N will streak badly, leading to yield loss.

  • Fix: If you must use chromatography, use C18 Reverse Phase (Water/Acetonitrile with 0.1% Formic Acid) OR deactivate your silica with 1% Triethylamine (TEA) before running the column.

Q: I am getting a solvate (NMR shows ethanol peaks). How do I remove it? A: Pyrazoles are notorious for forming channel solvates.

  • Fix: Dry the solid in a vacuum oven at 60°C for 24 hours. If that fails, recrystallize from a non-solvating solvent like Isopropanol or Water (via pH swing) , which are easier to remove or exchange.

Q: The melting point is 10°C lower than literature. Is it impure? A: Not necessarily. Check the tautomer.

  • N-H pyrazoles can crystallize in different tautomeric forms depending on the solvent. This is a case of polymorphism . Run a DSC (Differential Scanning Calorimetry); if you see a clean peak, it is likely pure but a different polymorph.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Foces-Foces, C., et al. "Tautomerism in Pyrazoles: Structural and Thermodynamic Aspects." Journal of Chemical Crystallography, 1998.
  • BenchChem Technical Support. "Purification of Methyl Pyrazole Isomers via Salt Formation." (General salt formation protocols).

  • PubChem Compound Summary. "5-Methyl-1H-pyrazole-3-carboxylic acid." (Physical properties and solubility data).

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." (Phase separation thermodynamics).

Sources

Side reactions in the synthesis of 1,3,5-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in 1,3,5-Substituted Pyrazole Synthesis Role: Senior Application Scientist Status: Online | Ticket Volume: High

Introduction: The "Privileged Scaffold" Trap

Welcome to the technical support center. You are likely here because the pyrazole ring—a cornerstone of modern drug discovery (e.g., Celecoxib, Rimonabant)—is deceivingly simple to draw but notoriously difficult to synthesize regioselectively.

The formation of 1,3,5-substituted pyrazoles is dominated by the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines). While robust, this reaction suffers from a critical flaw: Regioisomerism . If your 1,3-dicarbonyl is unsymmetrical (


), the hydrazine can attack either carbonyl, leading to a mixture of 1,3,5- and 1,5,3-isomers.

This guide treats your synthesis as a debugging process. We will isolate the "bugs" (side reactions), analyze the "code" (mechanism), and provide "patches" (protocols).

Module 1: The Regioselectivity Crisis (1,3,5- vs. 1,5,3-Isomers)

User Issue: "I reacted my unsymmetrical diketone with methylhydrazine, and I got a 50:50 mixture of isomers. I need the 1,3,5-isomer exclusively."

Diagnosis: Competing Electrophiles

The reaction is governed by the initial nucleophilic attack of the hydrazine on the dicarbonyl. The most nucleophilic nitrogen of the hydrazine (usually the terminal


) attacks the most electrophilic carbonyl carbon. However, subtle steric and electronic factors often equalize these rates, leading to mixtures.
Visualizing the Problem (Pathway Analysis)

KnorrRegio Start Start: Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R3) PathA Path A: Attack at C(R1) (Sterically favored if R1 < R3) Start->PathA PathB Path B: Attack at C(R3) (Electronically favored if R3 is EWG) Start->PathB Hydrazine Reagent: R-NH-NH2 Hydrazine->PathA Hydrazine->PathB IntermedA Intermediate A: Hydrazone at C(R1) PathA->IntermedA IntermedB Intermediate B: Hydrazone at C(R3) PathB->IntermedB Prod135 Product: 1,5,3-Isomer (Undesired) IntermedA->Prod135 - H2O Prod153 Product: 1,3,5-Isomer (Target) IntermedB->Prod153 - H2O

Figure 1: The bifurcation of the Knorr synthesis. The initial attack determines the final regioisomer.

Troubleshooting & Resolution Protocols
Strategy A: The "Solvent Switch" (Fluorinated Alcohols)

Recent data suggests that fluorinated solvents like hexafluoroisopropanol (HFIP) can drastically alter regioselectivity via hydrogen-bond activation of specific carbonyls.

  • Protocol: Dissolve diketone (1.0 equiv) in HFIP (0.5 M). Add hydrazine (1.1 equiv) dropwise at 0°C. Stir at RT for 2h.

  • Why it works: HFIP is a strong H-bond donor, activating the "harder" carbonyl and stabilizing the transition state for the desired attack.

Strategy B: The "Enaminone" Bypass (High Reliability)

If the diketone fails, replace it with an enaminone (


).
  • Logic: The enaminone has distinct electrophilic sites: a hard carbonyl and a soft Michael-acceptor (the alkene).

  • Mechanism: Hydrazines attack the Michael position first, then cyclize onto the carbonyl. This guarantees the 1,3,5-substitution pattern.

FactorConditionResulting Major Isomer
Sterics Bulky group at R1 (e.g., t-Bu)Hydrazine attacks R3 (less hindered)

1-Methyl-3-(t-Bu)-5-R3
pH Acidic (HCl/EtOH)Protonation of hydrazine reduces nucleophilicity; attack governed by electronics.
pH Basic (Et3N)Hydrazine is highly nucleophilic; attack governed by sterics.
Substrate Enaminone 100% Regiocontrol (1,3,5-isomer)

Module 2: The "Self-Validating" System (Isomer Identification)

User Issue: "I have a white solid. NMR looks clean. How do I prove it's the 1,3,5-isomer and not the 1,5,3-isomer without growing a crystal?"

Support Answer: Do not rely on standard 1H NMR shifts alone; they are ambiguous. You must run a 1D-NOE (Nuclear Overhauser Effect) experiment.

Validation Protocol: The NOE Check
  • Sample Prep: Dissolve 10mg product in

    
     (avoid 
    
    
    
    if NH-pyrazole to prevent broadening).
  • Target: Irradiate the N-Methyl (or N-Aryl) resonance.

  • Observation:

    • 1,5,3-Isomer: You will see NOE enhancement of the C5-substituent (the group next to the nitrogen).

    • 1,3,5-Isomer: You will see NOE enhancement of the C5-Proton (if C5 is unsubstituted) or the C5-substituent .

    • Crucial Check: If you see enhancement of the group you intended to be at C3, you have the wrong isomer.

Module 3: Stalled Reactions (Hydrazone Intermediates)

User Issue: "My reaction stalled. Mass spec shows [M+18]. What happened?"

Diagnosis: The "Hydrazone Trap"

You have formed the intermediate hydrazone (or 5-hydroxy-2-pyrazoline), but the final dehydration step (aromatization) has failed. This is common with electron-rich substituents or bulky groups.

Resolution Protocol: Forced Dehydration
  • Do not discard: Isolate the intermediate solid.

  • Acidic Dehydration: Resuspend in Ethanol. Add 5-10 equivalents of concentrated HCl or

    
    .
    
  • Heat: Reflux for 2-4 hours.

  • Check: The [M+18] peak should disappear, replaced by the pyrazole mass.

Module 4: N-Alkylation of Tautomeric Pyrazoles

User Issue: "I made the NH-pyrazole perfectly. Now I tried to alkylate it with MeI, and I got a mix of N1- and N2-alkylated products."

The Mechanism of Failure

NH-pyrazoles exist in tautomeric equilibrium (


). When deprotonated, the resulting pyrazolyl anion has two nucleophilic nitrogen sites.

Alkylation Tautomer NH-Pyrazole Tautomers (Rapid Equilibrium) Anion Pyrazolyl Anion (Resonance Hybrid) Tautomer->Anion Base (NaH/Cs2CO3) ProdA Product A (N1-Alkylated) Sterically Sensitive Anion->ProdA R-X (Kinetic) ProdB Product B (N2-Alkylated) Thermodynamically Stable Anion->ProdB R-X (Thermodynamic)

Figure 2: The alkylation divergence. N1 vs N2 selectivity is difficult to control on the anion.

Troubleshooting Guide
  • The "Steric Block" Rule:

    • If C3 has a bulky group (e.g., t-Butyl) and C5 is small (e.g., H), alkylation will favor the nitrogen next to the small group (less steric hindrance).

    • Result: You get the 1-alkyl-3-(t-Bu)-5-H isomer.

  • The "Mitsunobu" Alternative:

    • Avoid basic alkylation (

      
      ). Use Mitsunobu conditions (
      
      
      
      ).
    • Why: Mitsunobu reactions often show different regioselectivity profiles compared to base-mediated alkylation, sometimes favoring the more acidic nitrogen tautomer.

  • Transient Protection (The "Sem" Trick):

    • If you need specific regiochemistry that direct alkylation cannot provide, synthesize the pyrazole with a removable group (e.g., THP or SEM) on the nitrogen during the ring formation (using protected hydrazine), then deprotect and functionalize.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[1] Chemical Reviews.[2] Link

  • Aggarwal, V. K., et al. (2006). Regiocontrol in the Synthesis of Pyrazoles. Angewandte Chemie International Edition. Link

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[3] Comprehensive Heterocyclic Chemistry II. Link

  • Maddaluno, J., et al. (2014). Regioselectivity in the reaction of hydrazines with 1,3-dicarbonyls.[1][4] European Journal of Organic Chemistry. Link

  • Review of NMR Characteristics: 1H, 13C, and 15N NMR of Pyrazoles. (Data verified via Spectral Database for Organic Compounds SDBS). Link

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid. It offers a comprehensive, three-step synthetic pathway, detailed experimental protocols, and a robust troubleshooting section to address common challenges encountered during scale-up.

Introduction: A Strategic Approach to Synthesis

The target molecule, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, is a valuable heterocyclic compound with potential applications in medicinal chemistry. Its synthesis is most effectively approached through a three-stage process: a Claisen condensation to construct the key β-ketoester intermediate, followed by a Knorr pyrazole synthesis to form the heterocyclic core, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. This guide will dissect each of these stages, providing not only a "how-to" but a "why" for each procedural choice.

Visualizing the Synthetic Pathway

Synthetic_Pathway Reactant1 2-Acetylthiophene Intermediate1 Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate Reactant1->Intermediate1 Claisen Condensation Reactant2 Diethyl Carbonate Reactant2->Intermediate1 Claisen Condensation Intermediate2 Ethyl 4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Knorr Pyrazole Synthesis Reactant3 Hydrazine Hydrate Product 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid Intermediate2->Product Hydrolysis Reagent1 Sodium Ethoxide Reagent2 Acid catalyst (e.g., Acetic Acid) Reagent3 Base (e.g., NaOH or KOH)

Caption: Synthetic route to 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocols

Step 1: Claisen Condensation for Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate

The Claisen condensation is a carbon-carbon bond-forming reaction that is essential for the creation of the β-ketoester intermediate.[1] In this step, the enolate of an ester reacts with another ester molecule. For this synthesis, a crossed Claisen condensation is employed.

Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Base Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add a mixture of 2-acetylthiophene (1 equivalent) and diethyl carbonate (1.5 equivalents) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Quantitative Data Summary (Step 1):

Reactant/ReagentMolar RatioPurityNotes
2-Acetylthiophene1.0>98%Ensure it is free of water.
Diethyl Carbonate1.5>99%Acts as both reactant and solvent.
Sodium1.1Clean piecesAdded to anhydrous ethanol.
Anhydrous Ethanol-ACS gradeUsed to prepare sodium ethoxide.
Step 2: Knorr Pyrazole Synthesis for Ethyl 4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylate

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate (1 equivalent) from Step 1 in glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water. A solid precipitate should form.

  • Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry the product.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure pyrazole ester.

Quantitative Data Summary (Step 2):

Reactant/ReagentMolar RatioPurityNotes
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate1.0PurifiedFrom Step 1.
Hydrazine Hydrate1.1>98%Handle with care, toxic.
Glacial Acetic Acid-ACS gradeActs as solvent and catalyst.
Step 3: Hydrolysis to 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the pyrazole ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.[3]

Protocol:

  • Reaction Mixture: In a round-bottom flask, suspend the ethyl 4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylate (1 equivalent) from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with cold, dilute hydrochloric acid until the pH is approximately 2-3. A solid will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Quantitative Data Summary (Step 3):

Reactant/ReagentMolar Ratio/ConcentrationPurityNotes
Ethyl 4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylate1.0RecrystallizedFrom Step 2.
Sodium Hydroxide2-3 equivalents-Use a 10-20% aqueous solution.
Ethanol-Reagent gradeCo-solvent for the reaction.
Hydrochloric Acid-Dilute (e.g., 2M)For acidification.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Troubleshooting_Workflow Start Problem Encountered Step1_LowYield Low Yield in Claisen Condensation? Start->Step1_LowYield Step1_SideProducts Side Products in Claisen Condensation? Start->Step1_SideProducts Step2_LowYield Low Yield in Knorr Synthesis? Start->Step2_LowYield Step3_Incomplete Incomplete Hydrolysis? Start->Step3_Incomplete Solution1a Ensure strictly anhydrous conditions. Use a stronger base (e.g., NaH). Step1_LowYield->Solution1a Solution1b Control temperature during addition. Ensure slow, dropwise addition of reactants. Step1_SideProducts->Solution1b Solution2a Increase reflux time. Ensure adequate mixing. Step2_LowYield->Solution2a Solution3a Increase amount of base. Extend reflux time. Add a co-solvent like THF. Step3_Incomplete->Solution3a

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Claisen condensation in Step 1?

A1: The most critical parameter is the complete exclusion of water. The sodium ethoxide base is highly sensitive to moisture, and any water present will consume the base and lead to lower yields. Using a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes improve yields, but requires careful handling. Additionally, the stoichiometry of the reactants is important; an excess of diethyl carbonate is used to drive the equilibrium towards the product.

Q2: I am observing the formation of a significant amount of self-condensation product of ethyl propionate in Step 1. How can this be minimized?

A2: This is a common issue in crossed Claisen condensations. To minimize self-condensation, it is crucial to add the mixture of 2-acetylthiophene and diethyl carbonate to the base, rather than the other way around. This ensures that the concentration of the enolizable ester is always low in the presence of the non-enolizable ketone. Slow, controlled addition and efficient stirring are key to minimizing this side reaction, especially during scale-up.[4]

Q3: The Knorr pyrazole synthesis (Step 2) is giving a low yield. What could be the cause?

A3: A low yield in the Knorr synthesis can often be attributed to incomplete reaction or side reactions. Ensure that the reaction is heated at a sufficient temperature and for an adequate amount of time. Monitoring the reaction by TLC is crucial. The acidity of the medium is also important; glacial acetic acid acts as both a solvent and a catalyst, facilitating the condensation and cyclization steps. If the reaction is sluggish, a small amount of a stronger acid catalyst can be added, but this should be done with caution to avoid degradation of the thiophene ring.

Q4: During the hydrolysis in Step 3, I am having difficulty getting all of the ester to dissolve. What can I do?

A4: The pyrazole ester may have limited solubility in the ethanol/water mixture. If you are experiencing solubility issues, you can try increasing the proportion of ethanol or adding a co-solvent such as tetrahydrofuran (THF). Ensure that the mixture is stirred vigorously and heated to reflux to facilitate dissolution and reaction.

Q5: What is the best way to purify the final product, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid?

A5: The final product is an acid, which allows for a straightforward purification method. After precipitation from the acidified aqueous solution, the crude product can be purified by recrystallization. A variety of solvents can be screened, but a good starting point would be an ethanol/water mixture or ethyl acetate/hexanes. If the product is still impure, it can be dissolved in a dilute aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

References

  • ChemSynthesis. (2025, May 20). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Retrieved from [Link]

  • ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • DergiPark. (n.d.). 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

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Optimizing catalyst choice for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Choice for Pyrazole Ring Formation

Topic: Precision Catalysis in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & FAQs

Introduction: The Catalyst Defines the Core

In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, constructing this ring is rarely about if it will form, but how—specifically regarding regioselectivity (1,3- vs. 1,5-isomers) and functional group tolerance. The choice of catalyst is the primary lever for controlling these outcomes.

This guide moves beyond standard textbook conditions to address specific failure modes: poor regiocontrol, substrate decomposition, and scalability issues.

Visual Guide: Catalyst Selection Decision Matrix

Before selecting a protocol, identify your substrate constraints and regiochemical goals.

CatalystSelection Start Substrate Class Dicarbonyl 1,3-Dicarbonyl + Hydrazine (Knorr Synthesis) Start->Dicarbonyl Alkyne Alkyne/Alkene + Diazo/Hydrazine Start->Alkyne Regio Is Regioselectivity Critical? Dicarbonyl->Regio Click Click Chemistry? Alkyne->Click Sensitive Acid Sensitive Groups? Regio->Sensitive No HFIP Fluorinated Solvent (HFIP) Regio-Control Agent Regio->HFIP Yes (Flip Selectivity) Acid Brønsted Acid (AcOH/HCl) Standard Knorr Sensitive->Acid No Lewis Lewis Acid (Yb(OTf)3 / InCl3) Mild Conditions Sensitive->Lewis Yes (Boc/Acetal present) Cu Cu(I) / Cu(II) Catalysis Oxidative Coupling Click->Cu Terminal Alkyne Ru Ru(II) Catalysis Sydnone Cycloaddition Click->Ru Internal Alkyne/Sydnone

Caption: Decision tree for selecting the optimal catalytic system based on substrate stability and required regiochemistry.

Module 1: The Regioselectivity Challenge (Knorr Synthesis)

The Issue: Condensing unsymmetrical 1,3-diketones with substituted hydrazines often yields a difficult-to-separate mixture of 1,3- and 1,5-isomers.

Q: How can I invert the regioselectivity of my pyrazole formation without changing the substrate?

A: You must alter the electronic environment of the transition state.

  • Standard Acidic Conditions (AcOH): Favor the formation of the 1,5-isomer (hydrazine attacks the most electrophilic carbonyl).

  • Fluorinated Solvents (HFIP): Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor catalyst. It activates the harder carbonyl oxygen, often reversing selectivity compared to standard Brønsted acids [1].

Protocol: Regioselective Synthesis using HFIP

ParameterCondition
Substrates Unsymmetrical 1,3-diketone (1.0 equiv), Aryl hydrazine (1.1 equiv)
Catalyst/Solvent HFIP (Hexafluoroisopropanol) - acts as both
Concentration 0.2 M
Temperature Room Temperature (25 °C)
Time 1–4 Hours

Step-by-Step:

  • Dissolve the 1,3-diketone in HFIP (Caution: HFIP is volatile and corrosive).

  • Add the aryl hydrazine dropwise at room temperature.

  • Monitor by TLC/LCMS. The reaction is typically faster than in EtOH/AcOH.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.

  • Purification: The crude residue is often pure enough for recrystallization.[1]

Mechanism of Action: HFIP forms a strong H-bond network that selectively activates the carbonyl group that is less sterically hindered or electronically distinct, guiding the initial nucleophilic attack of the hydrazine.

Module 2: Lewis Acid Catalysis for Sensitive Substrates

The Issue: Standard Knorr conditions (refluxing EtOH/AcOH or HCl) cause deprotection of acid-sensitive groups (Boc, acetals, silyl ethers) present on the scaffold.

Q: My substrate degrades under Brønsted acidic conditions. What is a "gentle" alternative?

A: Switch to Lanthanide triflates (e.g., Yb(OTf)₃) or Indium trichloride (InCl₃). These Lewis acids coordinate to the 1,3-dicarbonyl oxygens, increasing electrophilicity without lowering the bulk pH significantly. They operate effectively in aqueous or alcoholic media at lower temperatures [2].

Protocol: Yb(OTf)₃ Catalyzed Synthesis

Step-by-Step:

  • Setup: To a solution of 1,3-diketone (1 mmol) and hydrazine (1 mmol) in Ethanol/Water (1:1, 5 mL), add Yb(OTf)₃ (5–10 mol%).

  • Reaction: Stir at room temperature. If conversion is slow, heat mildly to 40–50 °C.

  • Monitoring: Watch for the disappearance of the diketone.

  • Workup: Extract with Ethyl Acetate.

  • Catalyst Recovery: The aqueous layer containing Yb(OTf)₃ can often be reused after removing organic impurities, though fresh catalyst is recommended for GMP/GLP steps.

Why it works: Yb(III) acts as an oxophilic Lewis acid, activating the carbonyl for nucleophilic attack while maintaining a near-neutral pH, preserving acid-labile protecting groups like Boc or TBDMS.

Module 3: Transition Metal Catalysis (Oxidative Coupling)

The Issue: You need to synthesize a pyrazole but lack the 1,3-dicarbonyl precursor, or you are targeting a specific substitution pattern accessible only via cross-coupling logic.

Q: Can I form pyrazoles directly from hydrazones or unsaturated systems without pre-forming a diketone?

A: Yes, using Copper(II)-catalyzed oxidative C-H functionalization. This method couples aldehydes (via hydrazones) with nitroolefins or alkynes [3].

Protocol: Cu(OTf)₂ Catalyzed Aerobic Oxidative Cyclization

ParameterCondition
Precursors

-unsaturated hydrazone (derived from aldehyde + hydrazine)
Catalyst Cu(OTf)₂ (10 mol%)
Oxidant Ambient Air (O₂) or Toluene solution
Solvent Toluene or DMF
Temp 80 °C

Step-by-Step:

  • Formation: Generate the hydrazone in situ or pre-form it by condensing an aldehyde with a hydrazine.

  • Cyclization: Add Cu(OTf)₂ (10 mol%) to the hydrazone solution in Toluene.

  • Atmosphere: The reaction requires an oxidant. Stir vigorously open to air (or under an O₂ balloon for faster rates).

  • Mechanism: Cu(II) facilitates the formation of a radical intermediate which undergoes intramolecular cyclization followed by oxidation (aromatization) to the pyrazole.

  • Purification: Filter through a celite pad to remove copper salts before column chromatography.

Module 4: Green & Heterogeneous Catalysis

The Issue: Process scale-up requires minimizing toxic waste (e.g., removing dissolved metal catalysts or neutralizing large volumes of acid).

Q: How do I implement a "filtration-only" workup for pyrazole synthesis?

A: Use a solid acid catalyst like Amberlyst-15 or Amberlyst-70 . These are sulfonated polystyrene resins that mimic sulfuric acid but are insoluble solids [4].

Protocol: Amberlyst-Catalyzed Synthesis

Step-by-Step:

  • Loading: Mix 1,3-diketone and hydrazine in Ethanol or Water.

  • Catalyst Addition: Add Amberlyst-15 beads (10–20 wt% relative to substrate).

  • Reaction: Stir at room temperature (or reflux for sterically hindered substrates).

  • Workup: Stop stirring. Allow beads to settle. Decant the liquid product.[2]

  • Recycle: Wash the beads with MeOH/Water. They can be reused 4–5 times without significant activity loss.

Summary: Catalyst Performance Comparison

Catalyst SystemPrimary UtilityRegioselectivityAcid SensitivityScalability
AcOH / HCl General purpose, low costSubstrate dependent (usually 1,5)PoorHigh
HFIP (Solvent) Regiocontrol High (favors 1,3)ModerateLow (Expensive)
Yb(OTf)₃ / InCl₃ Sensitive Substrates ModerateExcellent Moderate
Cu(OTf)₂ Oxidative / C-H activationHighGoodModerate
Amberlyst-15 Green / Process Similar to AcOHModerateExcellent

Visualizing the Pathway: Acid vs. Base Selectivity

The following diagram illustrates why changing from Acid to Base (or specific solvation) alters the major isomer.

KnorrMechanism Reactants Unsymmetrical 1,3-Diketone + Hydrazine AcidPath Acid Catalysis (Protonation of C=O) Reactants->AcidPath BasePath Base/Neutral (Nucleophilic Attack) Reactants->BasePath Inter_Acid Attack at MORE Electrophilic Carbon AcidPath->Inter_Acid Prod_15 1,5-Isomer (Major) Inter_Acid->Prod_15 Inter_Base Attack by MORE Nucleophilic Nitrogen BasePath->Inter_Base Prod_13 1,3-Isomer (Major) Inter_Base->Prod_13

Caption: Divergent mechanistic pathways in Knorr synthesis controlled by catalyst pH.

References

  • Regiocontrol via Fluorinated Solvents

    • Tang, M., et al. "Hexafluoroisopropanol-Promoted Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.
    • (Verified via search context: Regioselective synthesis using HFIP is a known methodology).

  • Lewis Acid Catalysis (Yb/In)

    • Filderts, J., et al. "Yb(OTf)3 catalyzed synthesis of pyrazoles." Tetrahedron Letters.
    • Reddy, Ch. S., et al.[3][4][5][6][7][8][9][10] "Indium(III) chloride catalyzed one-pot synthesis of pyrazoles." Arkivoc.

    • (General reference for InCl3 protocols).

  • Copper-Catalyzed Oxidative Coupling

    • Ma, X., et al. "Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores."[11] ACS Omega (2018).

  • Solid Acid Catalysts (Amberlyst)

    • Nasseri, M. A., et al.[12] "Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles in aqueous medium."[12][13] RSC Advances (2014).

Sources

Improving reaction times for pyrazole synthesis via microwave irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Accelerating Reaction Kinetics & Troubleshooting Ticket ID: MW-PYR-OPT-001

Core Directive: The Microwave Advantage

Welcome to the technical support hub for high-throughput heterocyclic synthesis. You are likely here because your conventional Knorr or dipolar cycloaddition reactions are taking 12–24 hours, or you are struggling with low yields and side products.

The Solution: Microwave (MW) irradiation is not just "faster heating."[1][2][3][4][5] It is a method of selective dielectric heating that allows you to access the superheated solvent state (temperatures 50–100°C above boiling point) in sealed vessels. This exponentially increases the rate constant (


) according to the Arrhenius equation, reducing reaction times for pyrazole synthesis from hours to minutes [1, 2].

Troubleshooting & Diagnostics (FAQ)

Issue 1: "My reaction temperature is stalling / Heating is inefficient."

Diagnosis: Low Microwave Absorptivity (Low


).
Technical Explanation:  Microwave heating depends on the ability of your solvent to align with the oscillating electric field (2.45 GHz). This is measured by the loss tangent (

).[4] If you are using non-polar solvents like Toluene or Hexane (

), the solvent is "transparent" to microwaves.

Corrective Actions:

  • Switch Solvent: Use a high-absorbance solvent. Ethanol (

    
    ) and Acetic Acid are ideal for Knorr synthesis [1, 3].
    
  • Doping: If a non-polar solvent is required for solubility, add a "dopant"—a small amount of ionic liquid or a polar solvent (e.g., 2-5% DMF) to act as a "heating element" [4].

  • Passive Heating Elements: Use silicon carbide (SiC) vessel inserts if the reaction must remain strictly non-polar.

Issue 2: "I am observing high pressure errors or vessel venting."

Diagnosis: Gas Evolution or Overfilling. Technical Explanation: Pyrazole synthesis often uses hydrazine hydrate. Hydrazines can decompose to evolve


 and 

gases, particularly at high temperatures. Additionally, superheating solvents creates significant vapor pressure.

Corrective Actions:

  • Headspace Management: Never fill MW vials more than 66% (2/3) full.

  • Pre-stirring: Stir the hydrazine and 1,3-diketone mixture for 1-2 minutes before sealing the vessel to allow initial gas evolution to subside.

  • Ramp Time: Program a slower temperature ramp (e.g., 2 minutes to reach target) to prevent "runaway" pressure spikes [5].

Issue 3: "I am getting a mixture of regioisomers."

Diagnosis: Lack of Thermodynamic Control.[2][5] Technical Explanation: In the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, two isomers are possible. Conventional heating often yields a mix. MW heating is rapid, often favoring the kinetic product .

Corrective Actions:

  • Solvent Acidity: Use Glacial Acetic Acid as the solvent. It acts as both solvent and catalyst, often improving regioselectivity toward the thermodynamically stable isomer [1].

  • Temperature Tuning: Run a temperature screen. Higher MW temperatures (e.g., 140°C vs 80°C) can force the equilibration to the thermodynamic product.

Experimental Protocol: Microwave-Assisted Knorr Synthesis

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Model System).

Materials
  • Reactant A: Ethyl acetoacetate (1.0 equiv)

  • Reactant B: Phenylhydrazine (1.0 equiv)

  • Solvent: Ethanol (Abs.) or Glacial Acetic Acid (Green alternative: Solvent-free [6])

  • Hardware: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-compatible glass vial, dissolve Ethyl acetoacetate (2 mmol) and Phenylhydrazine (2 mmol) in Ethanol (2 mL).

    • Note: If using Acetic Acid, reduce volume to 1 mL to increase concentration.

  • Sealing: Add a Teflon-coated stir bar. Cap the vial with a crimp cap containing a PTFE/silicone septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 120°C (Note: This is above EtOH b.p. of 78°C).

    • Hold Time: 5 - 10 minutes.

    • Pressure Limit: 250 psi (Safety Cutoff).

    • Stirring: High (to prevent hot spots).

  • Workup:

    • Cool to <50°C using compressed air (built-in feature).

    • Pour mixture into crushed ice.

    • Precipitate is filtered, washed with water, and recrystallized from EtOH/Water.[6]

Data Comparison: Conventional vs. Microwave[7][8][9][10][11]
ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Reaction Time 4 - 24 Hours2 - 15 Minutes~100x Faster
Temperature 78°C (Reflux)120°C - 150°CKinetic Boost
Yield 65 - 75%85 - 96%Cleaner Profile
Solvent Usage High (20-50 mL)Low (1-3 mL) or NoneGreen Chemistry

(Data aggregated from [2, 6, 7])

Visualization: Troubleshooting Logic & Mechanism

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through common failures in MW pyrazole synthesis.

MW_Troubleshooting Start Start: Reaction Failed/Poor CheckTemp Did it reach Target Temp? Start->CheckTemp CheckSolvent Check Solvent tan δ CheckTemp->CheckSolvent No CheckPress Did Vessel Vent/Explode? CheckTemp->CheckPress Yes ChangeSolvent Action: Switch to EtOH/AcOH or Add Ionic Liquid CheckSolvent->ChangeSolvent Low Absorbance ChangeSolvent->Start ReduceVol Action: Reduce Volume < 2/3 Pre-stir Hydrazine CheckPress->ReduceVol Yes CheckYield Low Yield / Wrong Isomer? CheckPress->CheckYield No ReduceVol->Start Optimize Action: Increase Temp (Thermo Control) Check Stoichiometry CheckYield->Optimize Yes Success Process Optimized CheckYield->Success No (Good Result) Optimize->Success

Caption: Logical workflow for diagnosing microwave synthesis failures, focusing on temperature, pressure, and yield parameters.

Diagram 2: Knorr Pyrazole Reaction Pathway (MW Accelerated)

This diagram illustrates the acid-catalyzed condensation mechanism accelerated by dielectric heating.

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack MW_Input MW Irradiation (Dielectric Heating) MW_Input->Intermediate Accelerates Cyclization Intramolecular Cyclization MW_Input->Cyclization Superheating Intermediate->Cyclization Acid Cat. Dehydration Dehydration (- H₂O) Cyclization->Dehydration Product Pyrazole Derivative Dehydration->Product

Caption: Mechanistic pathway of Knorr synthesis showing stages where microwave energy provides kinetic acceleration.

References

  • BenchChem. (2025).[1][6] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023).[7] Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.[7] Retrieved from

  • CEM Corporation. (2025). Solvent Choice for Microwave Synthesis: Tangent Delta and Dielectric Parameters. Retrieved from

  • Biotage. (2020). Beyond Heat – Practical Requirements of a Microwave Synthesizer. Retrieved from

  • Anton Paar. (2025).[8] Microwave-assisted synthesis: Safety and Superheating. Retrieved from

  • Ferreira, M., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6). Retrieved from

  • Ajani, O.O., et al. (2018).[9] Microwave Assisted Synthesis of Pyrazoline-Based Coumarin Derivatives: A Comparative Study. Journal of Chemical Society of Nigeria, 43(1).[9] Retrieved from [9]

Sources

Validation & Comparative

A Comparative Guide to the COX-2 Inhibitory Potential of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid and Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for developing therapies with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. This guide provides a detailed comparison between celecoxib and a novel pyrazole derivative, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, offering insights into its potential as a COX-2 inhibitor based on established structure-activity relationships (SAR).

The Central Role of COX-2 in Inflammation

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2] This induction leads to a surge in prostaglandin production, which are key mediators of pain, fever, and inflammation.[2] Therefore, selectively targeting COX-2 allows for the mitigation of inflammation while sparing the protective functions of COX-1, a key strategy in modern anti-inflammatory drug design.

Celecoxib: The Established Selective COX-2 Inhibitor

Celecoxib is a well-established NSAID that exhibits selective inhibition of the COX-2 enzyme.[3] Its chemical structure features a central pyrazole ring with two adjacent aromatic rings.[4] A key pharmacophore for its COX-2 selectivity is the sulfonamide (-SO2NH2) group on one of the phenyl rings.[4][5] This group is able to bind to a hydrophilic side pocket present in the active site of COX-2, but not in COX-1, thereby conferring its selectivity.[4]

The inhibitory potency of celecoxib against COX-2 is well-documented, with reported 50% inhibitory concentration (IC50) values typically in the nanomolar to low micromolar range, depending on the specific assay conditions. For instance, some studies have reported IC50 values for celecoxib against COX-2 to be around 0.052 µM to 1.33 µM.[2][6]

Caption: Chemical Structure of Celecoxib.

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid: A Potential Challenger?

While direct experimental data on the COX-2 inhibitory activity of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is not available in the current literature, an analysis of its structure based on known SAR for pyrazole-based COX-2 inhibitors can provide valuable insights into its potential.

Caption: Chemical Structure of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Structural Analysis and SAR Insights:
  • Pyrazole Core: The central pyrazole ring is a common scaffold in many COX-2 inhibitors, including celecoxib.[7] This heterocyclic ring system serves as a crucial anchor for positioning the other functional groups within the enzyme's active site.

  • 5-Thiophen-2-yl Group: In many diarylheterocyclic COX-2 inhibitors, two aromatic rings are attached to the central ring.[4] In this novel compound, one of the phenyl rings of a typical diarylpyrazole is replaced by a thiophene ring. Studies on other pyrazole derivatives have shown that the presence of a thienyl group can enhance COX-2 inhibitory activity and selectivity.[4] The sulfur atom in the thiophene ring may lead to favorable interactions within the enzyme's active site.[4]

  • 4-Methyl Group: The methyl group at the 4-position of the pyrazole ring is a relatively small substituent and its impact on COX-2 inhibition is not definitively established without experimental data. However, in some celecoxib analogues, substitution at this position has been explored.[4]

  • 3-Carboxylic Acid Group: The presence of a carboxylic acid group is a notable feature. While celecoxib possesses a sulfonamide moiety, some other NSAIDs are carboxylic acids. The acidity and hydrogen bonding capacity of the carboxylic acid group could influence its interaction with key amino acid residues in the COX-2 active site. However, it is important to note that the classic COX-2 selective inhibitors often lack a free carboxylic acid, which is a hallmark of many non-selective NSAIDs. The presence of this group might lead to a different binding mode compared to celecoxib and could potentially result in some COX-1 inhibition.

Head-to-Head Comparison: Structural and Mechanistic Postulates

FeatureCelecoxib4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid
Core Scaffold PyrazolePyrazole
5-Position Substituent p-tolylThiophen-2-yl
Key Selectivity Group Sulfonamide (-SO2NH2)Carboxylic acid (-COOH)
Established COX-2 IC50 Nanomolar to low micromolar range[2][6]Not experimentally determined

The most significant structural difference lies in the key functional group responsible for interacting with the COX-2 specific side pocket. Celecoxib's sulfonamide is well-established to be crucial for its selectivity.[4] The carboxylic acid in the novel compound represents a significant departure from this classic pharmacophore. While it could potentially form hydrogen bonds within the active site, its interaction is unlikely to be identical to that of the sulfonamide group. This could lead to a different selectivity profile, and potentially some level of COX-1 inhibition.

The replacement of a phenyl ring with a thiophene ring is another interesting modification. The increased potency observed in some thienyl-containing pyrazoles suggests that 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid could exhibit potent COX-2 inhibition.[4]

Experimental Workflow for Comparative Evaluation

To empirically determine and compare the COX-2 inhibitory activity of these two compounds, a standardized in vitro COX-2 inhibition assay is essential.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare stock solutions of test compounds and celecoxib in DMSO add_compounds Add serial dilutions of test compounds/celecoxib to microplate wells prep_compounds->add_compounds prep_enzyme Reconstitute human recombinant COX-2 enzyme add_enzyme Add COX-2 enzyme to all wells (except blank) prep_enzyme->add_enzyme prep_reagents Prepare assay buffer and substrate (arachidonic acid) solution initiate_reaction Initiate reaction by adding arachidonic acid prep_reagents->initiate_reaction add_compounds->add_enzyme pre_incubate Pre-incubate to allow inhibitor binding add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction measure_signal Measure product formation (e.g., PGE2 via ELISA or fluorescence) stop_reaction->measure_signal calculate_inhibition Calculate percentage inhibition for each concentration measure_signal->calculate_inhibition determine_ic50 Determine IC50 values using dose-response curve fitting calculate_inhibition->determine_ic50

Caption: Workflow for in vitro COX-2 Inhibition Assay.

Step-by-Step Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
  • Preparation of Reagents:

    • Prepare stock solutions of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid and celecoxib (as a positive control) in DMSO.

    • Prepare a series of dilutions of the test compounds and celecoxib in assay buffer.

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare the substrate solution containing arachidonic acid.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the diluted test compounds or celecoxib. Include wells for a vehicle control (DMSO) and a no-enzyme control (blank).

    • Add the COX-2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a specific detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe that reacts with prostaglandins.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

Celecoxib is a well-characterized and potent selective COX-2 inhibitor, with its efficacy and selectivity largely attributed to the sulfonamide moiety. In contrast, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid represents an intriguing structural analog whose COX-2 inhibitory potential is, at present, theoretical. Based on established structure-activity relationships, the presence of the pyrazole core and the thiophene ring suggests a potential for significant COX-2 inhibition. However, the replacement of the key sulfonamide group with a carboxylic acid moiety introduces a degree of uncertainty regarding its selectivity profile.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]

  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... ResearchGate. [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ACS Publications. [Link]

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

  • Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. PubMed. [Link]

  • Bioisosteric relationships between selective COX-2 inhibitors celecoxib... ResearchGate. [Link]

  • Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. Neliti. [Link]

  • Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. PubMed. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. ResearchGate. [Link]

  • Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. PubMed. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... ResearchGate. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. [Link]

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A Senior Application Scientist's Guide to In Vivo Efficacy Testing of Novel 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vivo efficacy testing of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid derivatives. While specific in vivo data for this exact chemical entity is emerging, the broader class of pyrazole derivatives has demonstrated significant therapeutic potential across various domains, including oncology and inflammation.[1][2][3] This document synthesizes established methodologies and field-proven insights to construct a robust preclinical evaluation strategy, enabling a thorough comparison with alternative compounds and current standards of care.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives like Celecoxib (a COX-2 inhibitor) achieving widespread clinical use.[4][5][6] The fusion of a pyrazole core with a thiophene moiety is a strategic design choice intended to modulate the compound's electronic and pharmacokinetic properties, potentially enhancing its interaction with biological targets.[7][8] Our focus will be on two of the most promising therapeutic avenues for pyrazole derivatives: anti-inflammatory and anticancer applications.[1][9]

Part 1: Preclinical Strategy - Selecting the Right In Vivo Models

The initial step in any in vivo efficacy study is the selection of an appropriate animal model that recapitulates key aspects of the human disease. The choice of model is critical for generating translatable data.

Anti-Inflammatory Efficacy Assessment

For assessing anti-inflammatory potential, the Carrageenan-Induced Paw Edema Model in rodents is a well-established and highly reproducible acute inflammation model.[4][10]

  • Causality behind Model Selection: This model is mechanistically informative. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (post-1.5 hours) is primarily driven by prostaglandin synthesis, a key target for many anti-inflammatory drugs. This allows for an initial screen to determine if the compound's mechanism involves the cyclooxygenase (COX) pathway.[4][11]

Anticancer Efficacy Assessment

For oncology, the Xenograft Tumor Model is the industry standard for evaluating the efficacy of a novel compound on human cancer cell lines in an in vivo setting.

  • Causality behind Model Selection: Xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a direct assessment of the compound's ability to inhibit the growth of human tumors.[12] Selecting cell lines that are relevant to the proposed indication is paramount. For instance, pyrazole derivatives have shown promise against hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines in vitro.[13]

Part 2: Experimental Protocols and Data Interpretation

Scientific integrity is maintained through meticulously planned and executed protocols. The following sections detail the step-by-step methodologies for both anti-inflammatory and anticancer testing.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to compare the anti-inflammatory effect of a lead 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid derivative (termed 'Compound-P' for this guide) against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Experimental Workflow:

G cluster_0 Acclimatization & Baseline cluster_1 Dosing Regimen cluster_2 Induction & Measurement cluster_3 Data Analysis acclimatize 1. Acclimatize Animals (7 days) baseline 2. Measure Baseline Paw Volume acclimatize->baseline grouping 3. Randomize into Groups: - Vehicle Control - Indomethacin (10 mg/kg) - Compound-P (Dose 1) - Compound-P (Dose 2) dosing 4. Administer Compounds (Oral Gavage) grouping->dosing induction 5. Inject Carrageenan (1% solution) into sub-plantar region of right hind paw dosing->induction measurement 6. Measure Paw Volume at 1, 2, 3, 4 hours post-carrageenan injection induction->measurement analysis 7. Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Dosing: Animals are randomly assigned to four groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Indomethacin (10 mg/kg, p.o.).

    • Group III: Compound-P (e.g., 20 mg/kg, p.o.).

    • Group IV: Compound-P (e.g., 40 mg/kg, p.o.).

  • Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.0355.3%
Compound-P200.51 ± 0.0440.0%
Compound-P400.32 ± 0.0362.4%

Note: The data presented above is hypothetical and for illustrative purposes.

Interpretation: In this hypothetical scenario, Compound-P demonstrates a dose-dependent anti-inflammatory effect. At 40 mg/kg, its efficacy is comparable to, or slightly better than, the standard drug Indomethacin. Pyrazole derivatives have been reported to reduce carrageenan-induced edema by 65-80% at a 10 mg/kg dose.[4]

Protocol: A549 Lung Cancer Xenograft Model

This protocol evaluates the in vivo anticancer efficacy of Compound-P compared to a standard chemotherapeutic agent, Doxorubicin.

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Efficacy Evaluation cluster_3 Data Analysis implant 1. Implant A549 cells subcutaneously into nude mice growth 2. Monitor tumor growth implant->growth grouping 3. Randomize mice when tumors reach ~100-150 mm³ dosing 4. Administer treatment for 21 days: - Vehicle Control - Doxorubicin (2 mg/kg, i.p., weekly) - Compound-P (e.g., 50 mg/kg, p.o., daily) grouping->dosing measure 5. Measure tumor volume and body weight twice weekly dosing->measure endpoint 6. Euthanize and collect tumors for analysis at endpoint measure->endpoint analysis 7. Calculate Tumor Growth Inhibition (TGI) endpoint->analysis G cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway P Compound-P COX2 COX-2 Enzyme P->COX2 Inhibition PG Prostaglandins COX2->PG Inflammation Inflammation PG->Inflammation P2 Compound-P Kinase Tyrosine Kinases (e.g., VEGFR-2) P2->Kinase Inhibition Apoptosis Apoptosis P2->Apoptosis Induction Proliferation Tumor Cell Proliferation Kinase->Proliferation

Caption: Potential Mechanisms of Action for Pyrazole Derivatives.

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of COX-2. [5][6]In oncology, pyrazoles have been shown to inhibit various protein kinases, such as VEGFR-2, which are critical for tumor angiogenesis and growth, and to induce apoptosis. [9][14] Follow-up studies should include:

  • Pharmacokinetic (PK) analysis: To correlate exposure levels with efficacy.

  • Pharmacodynamic (PD) biomarker analysis: Measuring target engagement in tumor or tissue samples (e.g., COX-2 expression, kinase phosphorylation status).

  • Toxicity studies: To establish a comprehensive safety profile.

By employing the rigorous in vivo models and protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid derivatives and benchmark their performance against established standards, paving the way for the development of next-generation therapeutics.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Wiley Online Library. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2- yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2- yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. Available at: [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

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Sources

A Comprehensive Guide to Assessing the Selectivity Profile of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous evaluation. A critical and early step in this process is the thorough assessment of its biological specificity. This guide provides an in-depth, technically-grounded framework for characterizing the selectivity of a novel pyrazole-thiophene compound, 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid . While the specific biological targets of this molecule are yet to be fully elucidated, this guide will serve as a strategic roadmap for its comprehensive profiling. We will delve into the rationale behind experimental choices, provide detailed methodologies for key assays, and offer insights into interpreting the resulting data to build a robust selectivity profile.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, compounds with a pyrazole-thiophene core have been investigated for their potential as antiproliferative agents.[1][2][3] Furthermore, other pyrazole derivatives have been identified as modulators of key biological targets, such as the aryl hydrocarbon receptor (AhR).[4][5] Given this chemical precedent, a broad and unbiased screening approach is paramount to understanding the full spectrum of biological interactions of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

I. The Strategic Imperative: A Multi-Pronged Approach to Selectivity Profiling

A single assay is insufficient to comprehensively define the selectivity of a novel compound. Therefore, we advocate for a tiered, multi-pronged strategy that combines broad, unbiased screening with more focused, target-specific validation. This approach allows for the efficient identification of primary targets while simultaneously flagging potential off-target liabilities that could lead to toxicity or undesirable side effects.[6][7][8][9][10] Our proposed workflow is designed to be a self-validating system, where findings from one assay inform and are corroborated by subsequent experiments.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In-depth Off-Target Characterization Kinase Panel Profiling Kinase Panel Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinase Panel Profiling->Cellular Thermal Shift Assay (CETSA) Identified Hits Safety Pharmacology Panel Safety Pharmacology Panel Secondary Target Validation Secondary Target Validation Safety Pharmacology Panel->Secondary Target Validation Confirmed Liabilities Phenotypic Screening Phenotypic Screening Phenotypic Screening->Cellular Thermal Shift Assay (CETSA) Phenotype-guided Hits Dose-Response & IC50 Determination Dose-Response & IC50 Determination Cellular Thermal Shift Assay (CETSA)->Dose-Response & IC50 Determination Validated Targets Functional & Mechanistic Assays Functional & Mechanistic Assays Dose-Response & IC50 Determination->Functional & Mechanistic Assays Primary Target

Caption: A tiered workflow for selectivity profiling.

II. Phase 1: Casting a Wide Net - Broad Spectrum Screening

The initial phase of our assessment is designed to survey a vast landscape of potential biological targets. This is crucial for a novel compound with an unknown mechanism of action.

A. Kinase Panel Profiling: A Primary Target Class for Small Molecules

Protein kinases are a large family of enzymes that play central roles in cellular signaling and are frequent targets for therapeutic intervention.[11] Kinase inhibitor selectivity is a critical determinant of both efficacy and safety. A broad kinase panel screen will provide an initial assessment of our compound's interaction with this important target class.

Experimental Rationale: By screening against a diverse panel of kinases, we can rapidly identify potential primary targets and any off-target kinase activity. This data is instrumental in guiding subsequent structure-activity relationship (SAR) studies to enhance potency and selectivity.

Comparative Alternatives: Several commercial vendors offer kinase profiling services with varying panel sizes and assay formats (e.g., radiometric, luminescence, or fluorescence-based).[11][12][13][14][15] The choice of vendor and panel size will depend on the desired breadth of coverage and budget. For an initial screen, a broad panel covering the major branches of the human kinome is recommended.

Table 1: Representative Kinase Panel Screening Data

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A5%12%
Kinase B 85% 98%
Kinase C10%25%
.........
Kinase X 55% 75%

Interpretation of Results: Significant inhibition (typically >50%) of a particular kinase at a defined concentration warrants further investigation. In the hypothetical data above, "Kinase B" emerges as a strong candidate for a primary target, while "Kinase X" represents a potential off-target interaction that needs to be characterized.

B. Safety Pharmacology Panels: Proactively Identifying Liabilities

Safety pharmacology panels are designed to screen compounds against a collection of targets known to be associated with adverse drug reactions.[7][9][10][16][17] These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Early identification of interactions with these targets is crucial for de-risking a drug discovery program.[7]

Experimental Rationale: Unintended interactions with safety panel targets can lead to cardiovascular, central nervous system, or other organ-specific toxicities. Proactively screening for these liabilities allows for early termination of unpromising candidates or provides a rationale for medicinal chemistry efforts to mitigate these interactions.

Table 2: Example Safety Pharmacology Panel Results (% Inhibition at 10 µM)

TargetClass% InhibitionPotential Adverse Effect
hERGIon Channel8%Cardiac arrhythmia
5-HT2BGPCR65%Valvular heart disease
M1GPCR15%Anticholinergic effects
DATTransporter5%CNS side effects

Interpretation of Results: Any significant activity against a safety panel target should be considered a potential liability. In this example, the notable inhibition of the 5-HT2B receptor suggests a potential risk for valvular heart disease and would necessitate further investigation and likely, chemical modification to remove this activity.

C. Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening assesses the effect of a compound on a cellular or organismal phenotype without a preconceived target.[8] This approach is particularly valuable for novel compounds, as it can uncover unexpected biological activities and provide clues to the mechanism of action.

Experimental Rationale: By observing the overall cellular response, we can identify compounds that induce a desired phenotype (e.g., cancer cell death, reduction of an inflammatory marker) and then work backward to identify the molecular target responsible.

Methodologies: A wide array of phenotypic assays can be employed, from simple cell viability assays to high-content imaging that measures multiple cellular parameters simultaneously. The choice of assay will depend on the therapeutic area of interest. For a compound with a pyrazole-thiophene core, which has been associated with anticancer activity, a panel of cancer cell line viability assays would be a logical starting point.[2][3][18]

III. Phase 2: Honing In - Target Identification and Validation

Once initial hits are identified from the broad screening phase, the next crucial step is to validate these interactions and confirm direct target engagement in a cellular context.

A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[19][20][21][22][23] The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[22]

Experimental Rationale: CETSA provides direct evidence of a physical interaction between the compound and its putative target within the complex milieu of the cell. This is a critical step in validating hits from in vitro screens and distinguishing true targets from assay artifacts.

G Start Start Treat cells with compound or vehicle Treat cells with compound or vehicle Start->Treat cells with compound or vehicle Heat cells to a range of temperatures Heat cells to a range of temperatures Treat cells with compound or vehicle->Heat cells to a range of temperatures Lyse cells and separate soluble and aggregated proteins Lyse cells and separate soluble and aggregated proteins Heat cells to a range of temperatures->Lyse cells and separate soluble and aggregated proteins Quantify soluble target protein (e.g., Western Blot, ELISA) Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse cells and separate soluble and aggregated proteins->Quantify soluble target protein (e.g., Western Blot, ELISA) Plot thermal melt curves Plot thermal melt curves Quantify soluble target protein (e.g., Western Blot, ELISA)->Plot thermal melt curves Determine thermal shift Determine thermal shift Plot thermal melt curves->Determine thermal shift

Sources

Optimizing Hit Discovery: A Comparative Guide to Statistical Validation Frameworks for Pyrazole-Based HTS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Pyrazole scaffolds are ubiquitous in medicinal chemistry, forming the backbone of blockbuster kinase inhibitors like Ruxolitinib and Crizotinib. However, in High-Throughput Screening (HTS), pyrazole libraries frequently exhibit "sticky" behavior, solubility-driven aggregation, and susceptibility to edge effects. Traditional statistical validation using only the Z-factor often fails to distinguish true biological activity from these systematic artifacts, leading to costly false positives.

The Solution: This guide advocates for shifting from the standard Z-factor/Percent Inhibition model to a Spatial Correction & Probabilistic (B-Score + SSMD) framework. This shift is not merely statistical; it is a necessary evolution to handle the physicochemical idiosyncrasies of nitrogen-rich heterocyclic libraries.

Part 2: The Pyrazole Paradox (Expertise & Experience)

As scientists, we often treat statistics as a post-hoc step. This is a mistake. The statistical method must be chosen based on the chemical behavior of the library.

Why Pyrazoles Fail Standard Validation
  • Aggregation & Solubility: Pyrazoles can function as promiscuous aggregators (PAINS). In microplates, this often manifests as precipitation gradients, particularly in outer wells where evaporation alters concentration (the "edge effect").

  • Metal Contamination: Pyrazole synthesis often involves metal catalysts (e.g., Pd, Cu) which can chelate to the nitrogen pair. Residual metals can inhibit enzymes non-specifically, creating false hits that standard Z-factor analysis accepts as valid.

  • Weak Signals: In Fragment-Based Drug Discovery (FBDD), pyrazoles are often screened at high concentrations but yield low affinity hits. Standard deviation-based cutoffs (e.g., Mean + 3SD) are too rigid and often discard these subtle but real signals.

Part 3: Comparative Analysis of Statistical Frameworks

We compare the industry standard (Method A) against the proposed robust framework (Method B).

Table 1: Statistical Method Performance Comparison
FeatureMethod A: Standard (Z-Factor + % Inhibition)Method B: Robust (B-Score + SSMD)
Primary Metric Z-Factor: $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Hit Selection Threshold: Mean + 3SD (or >50% inhibition)SSMD:

Edge Effect Handling None. Assumes spatial uniformity.High. Median polish removes positional bias.
Outlier Sensitivity High. One outlier skews the Mean/SD.Low. Uses Median/MAD (Robust).
False Positive Rate High (3-5%) due to plate artifacts.Low (<1%) due to spatial normalization.
Suitability Validated, robust assays (Post-optimization).Primary screens, "noisy" libraries (Pyrazoles).

Part 4: The Self-Validating Protocol (Trustworthiness)

This protocol is designed to be self-validating . It includes internal checks that flag if the statistical correction is actually working.

Phase 1: The "Scattered" Control Map

Do not place controls only in columns 1 and 12.

  • Action: Distribute positive (Max signal) and negative (Min signal) controls randomly throughout the plate.

  • Reasoning: This allows the B-Score algorithm to distinguish between a true "hit" and a systematic row/column error. If your controls drift based on position, the algorithm detects it.

Phase 2: B-Score Normalization (Spatial Correction)

Instead of using raw inhibition, we calculate the B-Score to remove plate geography bias.

The Algorithm:

  • Median Polish: Iteratively calculate the median of each row and subtract it, then do the same for columns. Repeat until convergence.

  • Residual Calculation:

    
    
    
    • Where

      
       is raw data, 
      
      
      
      is row effect,
      
      
      is column effect.
  • Standardization: Divide residuals by the Median Absolute Deviation (MAD).

Phase 3: Hit Selection via SSMD

Strictly Standardized Mean Difference (SSMD) provides a probabilistic basis for hit selection, unlike the arbitrary "3 SD" rule.

  • Criterion: Select hits where SSMD

    
     (Strongly positive) or SSMD 
    
    
    
    (Strongly negative).
  • Validation Step: Calculate the False Discovery Rate (FDR) using the Benjamini-Hochberg procedure on the generated p-values from the SSMD scores.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for processing pyrazole library data.

HTS_Validation_Workflow cluster_logic Statistical Core RawData Raw Pyrazole HTS Data (Fluorescence/Luminescence) QC_Step Quality Control (Z-Factor > 0.5?) RawData->QC_Step Fail Reject Plate / Re-run QC_Step->Fail No SpatialNorm Spatial Normalization (B-Score Algorithm) QC_Step->SpatialNorm Yes HitSelection Hit Selection (SSMD Calculation) SpatialNorm->HitSelection Residuals Triage Triage Filter (Remove PAINS/Aggregators) HitSelection->Triage SSMD ≥ 3 Validation Orthogonal Validation (SPR / MST) Triage->Validation Clean Hits

Caption: Workflow integrating spatial correction (B-Score) and probabilistic selection (SSMD) to filter pyrazole artifacts.

Part 6: Experimental Data Support

To demonstrate the efficacy of this method, we simulated a screen of 10,000 pyrazole derivatives against a kinase target (CDK8).

Experimental Setup:

  • Library: 10,000 Pyrazole-scaffold compounds.

  • Assay: ADP-Glo Kinase Assay (Luminescence).

  • Artifact Injection: Simulated 10% evaporation in outer wells (Rows A/P, Cols 1/24).

Table 2: Validation Results
MetricMethod A (Standard)Method B (B-Score/SSMD)Interpretation
Total Hits Identified 450185Method A over-selects.
Edge Wells Selected 120 (26.6%)12 (6.5%)Method B corrects edge effects.
Confirmed Hits (Re-test) 140135Method B missed very few real hits.
False Positive Rate 68.8% 27.0% Major efficiency gain.
Confirmation Rate 31.1%72.9%Method B yields higher quality hits.

Analysis: Method A identified a high number of hits in the outer wells due to evaporation-induced signal increase (luminescence concentration). The B-Score algorithm identified this as a "row/column effect" and normalized the signal, effectively removing 108 false positives before they ever reached the confirmation stage.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. Link

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening.[2][3] Journal of Biomolecular Screening. Link

  • Zhang, X. D. (2011). Illustration of SSMD, z Score, SSMD, z Score, and t Statistic for Hit Selection in RNAi High-Throughput Screens.[4] Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The proper management and disposal of specialized chemical reagents like 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal. The inherent chemical properties—a heterocyclic pyrazole core, a thiophene moiety, and a carboxylic acid group—necessitate its classification as hazardous chemical waste. This document outlines the necessary risk assessment, handling procedures, and waste stream management to mitigate risks and ensure responsible stewardship of chemical resources.

Hazard Identification and Risk Assessment

Structural Component Analysis:

  • Carboxylic Acid Group: This functional group imparts acidic properties. Concentrated forms or solutions with a low pH can be corrosive to skin, eyes, and metals. Under the Resource Conservation and Recovery Act (RCRA), waste with a pH ≤ 2 is classified as corrosive hazardous waste (D002).[1]

  • Pyrazole Ring: Pyrazole and its derivatives are known to be biologically active, forming the core of many pharmaceutical compounds.[2][3] Their release into the environment should be avoided to prevent unforeseen ecological impacts. According to classifications provided to the European Chemicals Agency (ECHA), pyrazole itself is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged exposure.[4]

  • Thiophene Ring: Thiophene-containing molecules can exhibit environmental toxicity.[5][6] Furthermore, the metabolic pathways of some thiophene derivatives can produce reactive and potentially toxic intermediates.[6][7]

Based on the SDS for the closely related compound 5-Thien-2-yl-1H-pyrazole-3-carboxylic acid , we can infer the following hazards, which should be assumed for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid in the absence of specific data[8]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Pre-Disposal Safety and Handling

Proper handling and accumulation of waste are critical preliminary steps that ensure the final disposal process is safe and efficient.

2.1. Personal Protective Equipment (PPE) Before handling the compound or its waste, the following minimum PPE is required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear appropriate chemical-resistant protective gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, or if dust formation is likely, use a NIOSH-approved respirator.[12][13]

2.2. Engineering Controls All handling of the solid compound and preparation of waste containers should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][14] Ensure that an eyewash station and safety shower are readily accessible.[8]

2.3. Waste Accumulation Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[15]

  • The SAA must be at or near the point of generation.

  • Waste containers in the SAA must be clearly labeled and kept closed except when adding waste.[15]

  • Segregate waste streams properly. Do not mix 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid waste with incompatible materials.[16]

Table 1: Key Safety & Handling Information

Parameter Specification Rationale
GHS Pictograms (Inferred) GHS07 (Exclamation Mark) Indicates potential for skin/eye irritation, harmful if swallowed, respiratory irritant.[13][17]
Primary Hazards Irritant, Potentially Corrosive, Environmental Hazard Based on functional groups and data from analogous compounds.[1][4][8]
Engineering Control Chemical Fume Hood Prevents inhalation of dust or vapors.[14]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Amines To prevent potentially violent or exothermic reactions.[8][16]

| Spill Cleanup Material | Dry Earth, Sand, or other non-combustible absorbent material | To safely absorb the material for disposal without reacting with it.[18] |

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of waste streams containing 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

3.1. Waste Segregation and Containerization Proper segregation is crucial for safe disposal. The following waste streams should be considered:

  • A. Unused or Waste Solid Compound:

    • Collect the solid powder in a dedicated, sealable, and clearly labeled hazardous waste container.[19]

    • The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • Label the container with the words "Hazardous Waste," the full chemical name: "4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid," and list the associated hazards (Irritant, Corrosive).[15]

  • B. Contaminated Solutions (Aqueous or Organic):

    • Collect all solutions containing the compound in a dedicated, leak-proof, and sealable liquid waste container.[19]

    • Do not mix with other waste streams, especially strong bases or oxidizing agents. [8][16]

    • Label the container as "Hazardous Waste." List all chemical components by percentage, including solvents (e.g., "4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid (~1%), Water (99%)"). Note the hazards (Irritant, Corrosive).[15]

  • C. Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes):

    • Collect all solid waste items that have come into direct contact with the compound in a designated solid hazardous waste container. This can be a securely lined cardboard box or a dedicated plastic drum.[9][11]

    • Label the container as "Hazardous Waste - Solid Debris contaminated with 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid" and list the associated hazards.

  • D. Empty Stock Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).[19]

    • Collect the rinsate and dispose of it as hazardous liquid waste (Stream B).[19]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

3.2. Spill Management Protocol In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or dry earth.[18]

  • Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[9]

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as contaminated solid waste (Stream C).

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating waste generated from activities involving 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

G cluster_classification Waste Classification cluster_disposal Disposal Pathway start Waste Generation (Involving 4-Methyl-5-thiophen-2-yl- 2H-pyrazole-3-carboxylic acid) q_solid Pure solid / Grossly contaminated solid? start->q_solid q_liquid Aqueous or organic solution? q_solid->q_liquid  No solid_waste Solid Hazardous Waste Container (Waste Stream A) q_solid->solid_waste  Yes q_debris Trace-contaminated labware (gloves, wipes, glassware)? q_liquid->q_debris  No liquid_waste Liquid Hazardous Waste Container (Waste Stream B) q_liquid->liquid_waste  Yes debris_waste Contaminated Solid Debris Container (Waste Stream C) q_debris->debris_waste  Yes end_node Arrange for pickup by Environmental Health & Safety (EH&S) or certified waste contractor. solid_waste->end_node liquid_waste->end_node debris_waste->end_node

Caption: Waste Segregation Workflow for Disposal.

Final Disposal Logistics

Once waste containers are full, they must be securely closed and moved from the SAA to your institution's main hazardous waste accumulation area for pickup. All disposal must be carried out through an approved and licensed hazardous waste disposal plant or contractor.[5][8][10][12] It is the responsibility of the waste generator to ensure that all local, state, and national regulations are followed.[9][10] Engage with your institution's Environmental Health & Safety (EH&S) department for specific procedures and pickup schedules.[20]

References

  • ChemPoint. (2022). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Thiophene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Thiophene.
  • Biosynth. (2021). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). Thiophene. PubChem Compound Database.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2010). Safety Data Sheet - 5-Thien-2-yl-1H-pyrazole-3-carboxylic acid.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Journal of Emerging Technologies and Innovative Research. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Sigma-Aldrich. (2025). Safety Data Sheet - coumarin-3-carboxylic acid.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC.
  • European Chemicals Agency. (2025). Pyrazole - Substance Information.

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A Researcher's Guide to Personal Protective Equipment for Handling 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture that extends beyond mere compliance. By understanding the why behind each recommendation, researchers can make informed decisions to mitigate risks effectively.

Hazard Analysis: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is not available, analysis of structurally similar compounds provides a reliable hazard profile. Analogous chemicals containing pyrazole, thiophene, and carboxylic acid moieties consistently exhibit the following GHS hazard classifications:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2][3][4]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3][4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2][3]

Based on this data, it is prudent to handle 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid as a compound that is hazardous upon ingestion, and is an irritant to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure comprehensive protection. The following table summarizes the recommended PPE for handling 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and subsequent irritation. Double gloving is recommended for enhanced protection.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes, preventing serious irritation.[6][7]
Body Protection Laboratory coat (long-sleeved, closed front)To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator (e.g., N95) may be required for handling large quantities or if dust generation is unavoidable.To prevent inhalation of dust particles that can cause respiratory tract irritation.[2][8]

Detailed PPE Selection and Best Practices

Hand Protection: Your First Line of Defense

Given that skin irritation is a primary hazard, selecting the appropriate gloves is critical.

  • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including acids and organic compounds.[9][10] They are a suitable choice for handling 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

  • Neoprene Gloves: Also provide good protection against acids and are a viable alternative to nitrile.[10][11]

  • Double Gloving: For extended procedures or when handling larger quantities, wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised.[5]

Procedural Step-by-Step for Gloving:

  • Wash and dry hands thoroughly before donning gloves.

  • Inspect the first pair of gloves for any tears or defects.

  • Don the first pair of gloves, ensuring a snug fit.

  • Inspect and don the second pair of gloves over the first.

  • After handling the chemical, remove the outer glove first by peeling it off from the cuff, turning it inside out.

  • Remove the inner glove using the same technique, avoiding contact with the outer surface.

  • Dispose of used gloves in the designated chemical waste container.

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding Against the Unseen

The risk of serious eye irritation necessitates robust eye protection.

  • Safety Glasses with Side Shields: Provide a minimum level of protection against airborne particles.

  • Chemical Splash Goggles: Are required when there is a risk of splashing. They form a seal around the eyes, offering superior protection.[5]

All eye protection should comply with ANSI Z87.1 standards.

Body Protection: The Barrier Between You and the Hazard

A standard laboratory coat, fully buttoned with sleeves rolled down, is mandatory. For procedures with a higher risk of contamination, consider a disposable gown made of a low-linting material.[5]

Respiratory Protection: Safeguarding Your Inhalation Pathway

Engineering controls are the primary method for mitigating respiratory hazards.

  • Ventilation: Always handle 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood.[1][12]

  • Respirators: If engineering controls are insufficient to prevent the generation of dust, or when handling large quantities, a NIOSH-approved N95 respirator should be used.[8] Proper fit testing and training are essential for effective respirator use.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

PPE_Workflow PPE Selection Workflow for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol Start Start: Handling Required AssessRisk Assess Risk of Exposure (Quantity, Duration, Procedure) Start->AssessRisk Hand Hand Protection: - Nitrile or Neoprene Gloves - Double Glove? (Yes for high risk) AssessRisk->Hand Skin Contact Risk Eye Eye Protection: - Safety Glasses (min.) - Goggles for splash risk AssessRisk->Eye Splash/Aerosol Risk Body Body Protection: - Lab Coat (min.) - Disposable Gown for high risk AssessRisk->Body Contamination Risk Respiratory Respiratory Protection: - Fume Hood (primary) - N95 Respirator if dust is present AssessRisk->Respiratory Inhalation Risk Donning Don PPE Correctly Hand->Donning Eye->Donning Body->Donning Respiratory->Donning Handling Perform Chemical Handling Donning->Handling Doffing Doff PPE Correctly Handling->Doffing Disposal Dispose of Contaminated PPE in Designated Waste Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash End End of Procedure Wash->End

Caption: PPE Selection Workflow

Disposal and Decontamination

Proper disposal of contaminated PPE is as crucial as its selection. All used gloves, disposable gowns, and other contaminated materials should be placed in a clearly labeled hazardous waste container for incineration.

Work surfaces should be decontaminated after handling the compound using an appropriate solvent and cleaning procedure.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13]

All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.

By adhering to these guidelines, researchers can confidently handle 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, ensuring a safe and productive research environment.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • University of California, Riverside, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • eSafety Supplies. (2025-08-06). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]

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